Benzyl-PEG36-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C79H152O37 |
|---|---|
Poids moléculaire |
1694.0 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2 |
Clé InChI |
NWJBXCVRZNQLFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG36-alcohol, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and surface modification. This document details the prevalent synthetic methodology, purification strategies, and analytical characterization, supported by experimental protocols and structured data for practical application in a research and development setting.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of a polyethylene (B3416737) glycol (PEG) diol followed by a nucleophilic attack on a benzyl (B1604629) halide. For the synthesis of a monobenzyl-protected PEG, a stepwise approach or a one-pot reaction with controlled stoichiometry is employed.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds in two main steps: the deprotonation of the alcohol to form a more reactive alkoxide, followed by the nucleophilic substitution on the benzyl halide.
Diagram of the Synthesis Workflow
Caption: Williamson ether synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of monobenzyl-protected polyethylene glycols.
Materials:
-
Poly(ethylene glycol) diol, average Mn = 1600 g/mol (PEG36-diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Amberlite® IR-120 (H+ form) resin
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: To the flask, add anhydrous THF (100 mL) and sodium hydride (e.g., 1.1 equivalents relative to PEG36-diol). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of PEG36-diol (1 equivalent) in anhydrous THF (50 mL) to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours, or until the evolution of hydrogen gas ceases.
-
Benzylation: The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.0 equivalent) is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution at 0 °C. Alternatively, for a non-aqueous workup, Amberlite® IR-120 resin can be added to neutralize the excess base.
-
Workup: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Quantitative Data for Synthesis
| Parameter | Value/Range | Citation |
| Reactant Stoichiometry | ||
| PEG36-diol | 1.0 equivalent | |
| Sodium Hydride (NaH) | 1.05 - 1.2 equivalents | [1] |
| Benzyl Bromide (BnBr) | 1.0 equivalent | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [2] |
| Deprotonation Temperature | 0 °C to Room Temperature | [1] |
| Benzylation Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | |
| Yield and Purity | ||
| Expected Yield | 70 - 85% | |
| Expected Purity (crude) | >80% | |
| Expected Purity (after purification) | >95% |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, the di-benzylated byproduct (BnO-(CH2CH2O)36-Bn), and any other impurities. Chromatographic techniques are most effective for this purpose.
Purification Workflow
A multi-step purification strategy is often employed to achieve high purity.
Diagram of the Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The product is eluted using a gradient of a polar solvent in a non-polar solvent. A common eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The polarity is gradually increased to first elute the less polar di-benzylated byproduct, followed by the desired mono-benzylated product, and finally the more polar unreacted PEG36-diol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Experimental Protocol: Preparative HPLC
For higher purity, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method.
| Parameter | Condition |
| Column | C18, e.g., 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient, e.g., 30% to 70% B over 30 minutes |
| Flow Rate | 10 - 20 mL/min |
| Detection | UV at 254 nm (for the benzyl group) |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the presence of the benzyl group and the PEG backbone.
-
Expected ¹H NMR Peaks (in CDCl₃):
-
~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~4.55 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
~3.64 ppm (multiplet, ~144H): Repeating ethylene (B1197577) glycol units (-O-CH₂ -CH₂ -O-).
-
~3.70 ppm (triplet): Methylene protons adjacent to the terminal hydroxyl group (-CH₂ -OH).
-
~2.45 ppm (broad singlet, 1H): Terminal hydroxyl proton (-OH).
-
Mass Spectrometry (MS)
Mass spectrometry, often using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is used to confirm the molecular weight and assess the polydispersity of the product.
-
Expected Mass: The calculated average molecular weight of this compound is approximately 1676 g/mol . The mass spectrum should show a distribution of peaks corresponding to the different PEG chain lengths, centered around the expected average mass. The difference between adjacent peaks will be 44 Da, corresponding to the mass of one ethylene glycol unit.
Purity Assessment by HPLC
Analytical HPLC is used to determine the final purity of the product. The conditions are similar to the preparative method but on an analytical scale. A purity of >95% is generally considered acceptable for most research applications.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method. Careful control of stoichiometry is crucial for maximizing the yield of the desired mono-substituted product. Effective purification, typically achieved through column chromatography or preparative HPLC, is essential to obtain a high-purity product suitable for demanding applications in drug development and biomedical research. The structural integrity and purity of the final compound should always be verified by a combination of NMR, mass spectrometry, and HPLC.
References
An In-depth Technical Guide to Benzyl-PEG36-alcohol: Chemical Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and molecular weight of Benzyl-PEG36-alcohol, a significant polymer used in various biomedical and pharmaceutical applications. Its unique properties, stemming from the combination of a hydrophobic benzyl (B1604629) group and a long hydrophilic polyethylene (B3416737) glycol (PEG) chain, make it a versatile tool in drug delivery, bioconjugation, and surface modification.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.
| Property | Value | Reference |
| Molecular Formula | C79H152O37 | [1] |
| Molecular Weight | 1694.0 g/mol | [1][2] |
Chemical Structure Visualization
The structure of this compound consists of a benzyl group (C6H5CH2-) at one terminus, connected to a polyethylene glycol chain with 36 repeating ethylene (B1197577) glycol units, and terminating with a hydroxyl group (-OH). This amphipathic nature is key to its function.
Experimental Protocols
While this guide focuses on the fundamental properties of this compound, a detailed understanding of its application would require specific experimental protocols. For instance, in drug conjugation, a typical protocol would involve the activation of the terminal hydroxyl group of this compound, followed by a coupling reaction with a functional group on the drug molecule. Characterization of the resulting conjugate would then be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry to verify the molecular weight.
A generalized workflow for such a process is outlined below.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Benzyl-PEG36-alcohol
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG36-alcohol, a critical polyethylene (B3416737) glycol (PEG) derivative used in various pharmaceutical and research applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this amphiphilic molecule is paramount for successful formulation development, ensuring optimal performance and shelf-life.
Executive Summary
This compound exhibits a versatile solubility profile, demonstrating miscibility with a range of polar and organic solvents. Its stability is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. This guide offers a detailed examination of its solubility in key laboratory solvents, outlines potential degradation pathways, and provides robust experimental protocols for in-house assessment.
Solubility Profile of this compound
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Rationale and Remarks |
| Water | Soluble | The long, hydrophilic PEG chain is expected to drive solubility in aqueous solutions.[1][2][3] |
| Ethanol | Soluble | PEGs of similar molecular weight are known to be soluble in ethanol.[1][2][3] |
| Methanol | Soluble | PEGs are generally soluble in methanol.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | PEGs are known to be soluble in DMSO.[5] |
| N,N-Dimethylformamide (DMF) | Soluble | PEGs are generally soluble in DMF.[5] |
| Tetrahydrofuran (THF) | Soluble | Studies have shown that THF is a good solvent for PEGs of various molecular weights.[6] |
Note: The term "Soluble" indicates that the substance is expected to dissolve to a concentration of at least 10 mg/mL. For critical applications, it is highly recommended to determine the quantitative solubility experimentally using the protocols provided in this guide.
Stability of this compound
The stability of this compound is a critical consideration for its storage and handling. Degradation can occur through two primary pathways: cleavage of the benzyl (B1604629) ether linkage and oxidation of the polyethylene glycol chain.
Benzyl Ether Cleavage
The benzyl ether bond is susceptible to cleavage under both acidic and reductive conditions.
-
Acid-Catalyzed Cleavage: In the presence of strong acids, the ether linkage can be hydrolyzed, yielding the free PEG36-alcohol and benzyl alcohol. This is a crucial factor to consider in formulations with acidic excipients or under acidic processing conditions.
-
Reductive Cleavage (Hydrogenolysis): The benzyl group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This method is often employed intentionally in synthetic chemistry for deprotection but must be avoided if the integrity of the this compound is to be maintained.
Polyethylene Glycol (PEG) Chain Degradation
The PEG chain is primarily susceptible to oxidative degradation. This process can be initiated by exposure to oxygen, elevated temperatures, and transition metal ions. The degradation can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids.
To mitigate degradation, it is recommended to store this compound in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen), and to avoid contact with strong oxidizing agents.
Experimental Protocols
To empower researchers to verify and quantify the solubility and stability of this compound in their specific formulations, this section provides detailed experimental protocols.
Protocol for Determining Quantitative Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or CAD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
Dilute the clear supernatant with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
References
- 1. PEG 1500, Poly Ethylene Glycol 1500, Polyethylene Glycol 1500 pharmaceutical Grade, industrial grade [fengchengroup.com]
- 2. POLYETHYLENE GLYCOL 1500 - Ataman Kimya [atamanchemicals.com]
- 3. POLYETHYLENE GLYCOL 1500 - Ataman Kimya [atamanchemicals.com]
- 4. phexcom.com [phexcom.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Benzyl-PEG36-alcohol in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biomedical research, the precise delivery of therapeutic agents to target cells remains a paramount challenge. The emergence of sophisticated bioconjugation techniques has paved the way for innovative drug delivery systems with enhanced efficacy and reduced off-target toxicity. Central to these systems is the linker, a molecular bridge that connects a targeting moiety to a therapeutic payload. Benzyl-PEG36-alcohol has emerged as a versatile and highly valuable linker, offering a unique combination of properties that address key challenges in drug development. Its polyethylene (B3416737) glycol (PEG) chain, consisting of 36 ethylene (B1197577) glycol units, imparts favorable physicochemical characteristics, while the terminal benzyl (B1604629) and alcohol groups provide versatile handles for conjugation. This in-depth technical guide explores the core applications of this compound in biomedical research, with a focus on its role in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems.
Core Applications of this compound
The molecular architecture of this compound, featuring a hydrophobic benzyl group and a long, hydrophilic PEG chain, makes it an ideal component for various bioconjugation strategies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability, pharmacokinetics, and efficacy of an ADC. PEGylated linkers, such as those derived from this compound, offer several advantages in ADC design:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[][2]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biologics by reducing renal clearance and protecting against proteolytic degradation.[][2] This leads to prolonged systemic circulation and increased tumor accumulation.
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, monodisperse PEG linkers allows for more precise control over the DAR, leading to a more homogeneous and consistent product.
While specific quantitative data for ADCs utilizing a this compound linker is not extensively available in public literature, the following table provides representative data based on trends observed with similar PEG linkers in HER2-positive breast cancer models.
| Parameter | Representative Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | |
| In Vitro Cytotoxicity (IC50) | 0.5 - 5 nM | |
| Plasma Half-life (t½) | 150 - 200 hours | |
| Tumor Accumulation (%ID/g) | 10 - 20 |
Mechanism of Action in HER2-Positive Breast Cancer:
The following diagram illustrates the general mechanism of action of an anti-HER2 ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent candidate for the linker component in PROTAC design.
-
Optimal Length and Flexibility: The length of the PEG linker is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The 36-unit PEG chain provides significant length and flexibility, which can be advantageous for spanning the distance between the two proteins and facilitating productive ubiquitination.
-
Improved Physicochemical Properties: Similar to its role in ADCs, the PEG linker enhances the solubility and cell permeability of the PROTAC molecule, which are often large and hydrophobic.
-
Modulation of Pharmacokinetics: The linker composition significantly influences the pharmacokinetic properties of PROTACs.
The table below presents hypothetical, yet representative, data for an Androgen Receptor (AR) targeting PROTAC utilizing a PEG36 linker, based on known characteristics of similar PROTACs.
| Parameter | Representative Value | Reference |
| Degradation Concentration (DC50) | 10 - 100 nM | |
| Maximum Degradation (Dmax) | > 90% | |
| Oral Bioavailability | 10 - 30% | |
| Plasma Half-life (t½) | 2 - 8 hours |
Mechanism of Action of an AR-targeting PROTAC:
The following diagram illustrates the catalytic cycle of an AR-targeting PROTAC.
Nanoparticle-Based Drug Delivery
This compound can also be utilized in the formulation of drug-eluting nanoparticles. The PEG chain provides a hydrophilic corona that can:
-
Increase Circulation Time: The "stealth" properties of PEG help nanoparticles evade the reticuloendothelial system, leading to longer circulation times and enhanced accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.
-
Improve Stability: The PEG layer can prevent nanoparticle aggregation and opsonization.
-
Enable Targeted Delivery: The terminal alcohol group can be further functionalized to attach targeting ligands, such as antibodies or peptides, for active targeting of specific cell types.
The following table provides illustrative data for nanoparticles functionalized with a PEG36 linker.
| Parameter | Representative Value | Reference |
| Nanoparticle Size (Diameter) | 100 - 200 nm | |
| Drug Loading Capacity | 5 - 10% (w/w) | |
| Drug Release Half-life (t½) | 24 - 48 hours | |
| Zeta Potential | -10 to -20 mV |
Experimental Workflow for Nanoparticle Formulation:
The diagram below outlines a general workflow for the formulation of drug-loaded nanoparticles using this compound.
Experimental Protocols
Detailed, step-by-step protocols are essential for the successful synthesis and application of bioconjugates. The following sections provide representative methodologies for the use of Benzyl-PEG-alcohol linkers. Note that the following protocols are generalized and may require optimization for specific antibodies, ligands, and payloads.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a common method for conjugating a drug to an antibody via a maleimide-functionalized PEG linker derived from Benzyl-PEG-alcohol.
Materials:
-
Monoclonal antibody (mAb)
-
Benzyl-PEG36-maleimide
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in reaction buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve the Benzyl-PEG36-maleimide and the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced mAb solution at a desired molar ratio (typically 5-10 fold excess of drug-linker to mAb).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug, linker, and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC
This protocol outlines a representative synthesis of a PROTAC using this compound as the linker, connecting a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle). This is based on a similar protocol for a PEG45 linker.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Amine-containing E3 ligase ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
Carboxylic acid-containing target protein ligand
-
Peptide coupling reagent (e.g., PyBOP)
-
Anhydrous solvents (DCM, DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of this compound (Tosylation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) to the solution.
-
Cool the mixture to 0°C and slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Benzyl-PEG36-OTs.
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG36-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the E3 ligase ligand-linker intermediate.
-
-
Coupling with Target Protein Ligand:
-
Dissolve the carboxylic acid-containing target protein ligand (1.0 eq), the E3 ligase ligand-linker intermediate (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
-
Conclusion
This compound stands as a pivotal tool in the arsenal (B13267) of the modern biomedical researcher. Its well-defined structure, combining the advantageous properties of a long-chain PEG moiety with versatile terminal functional groups, enables the rational design of sophisticated drug delivery systems. From enhancing the therapeutic index of ADCs to enabling the targeted degradation of disease-causing proteins with PROTACs and improving the in vivo performance of nanoparticle formulations, the applications of this compound are both broad and impactful. As the field of targeted therapeutics continues to evolve, the strategic implementation of advanced linkers like this compound will undoubtedly play a central role in the development of next-generation medicines that are more effective, safer, and tailored to the specific needs of patients. This guide provides a foundational understanding and practical methodologies to empower researchers in harnessing the full potential of this remarkable molecule.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of Benzyl-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for the constituent parts of Benzyl-PEG36-alcohol, namely benzyl (B1604629) alcohol and polyethylene (B3416737) glycol (PEG). As of the date of this publication, specific toxicological studies on the combined molecule, this compound, are not publicly available. The information presented herein is intended to guide researchers and drug development professionals in assessing its potential safety profile based on current scientific literature and regulatory guidelines.
Executive Summary
This compound is a chemical entity that combines a benzyl alcohol moiety with a 36-unit polyethylene glycol (PEG) chain. It is primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and finds applications in pharmaceuticals as a solubilizing agent and in drug delivery systems. This guide synthesizes the known safety and toxicity information for its core components—benzyl alcohol and polyethylene glycols—and outlines the standard experimental protocols that would be employed to formally assess the safety of the complete molecule. While PEGs are generally regarded as having low toxicity, benzyl alcohol is known to be harmful at certain concentrations. Therefore, a thorough toxicological evaluation of this compound is critical for its safe application in research and drug development.
Toxicological Profile of Constituent Components
The safety profile of this compound can be inferred by examining its constituent parts.
2.1 Benzyl Alcohol
Benzyl alcohol is a commonly used bacteriostatic agent and solvent. However, it is not without toxicological concerns.
Quantitative Toxicity Data for Benzyl Alcohol
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | 1,230 mg/kg | Rat | Oral | [1] |
| LD50 (Dermal) | 2,000 mg/kg | Rabbit | Dermal | [1] |
| LC50 (Inhalation) | 8.8 mg/L/4h | Rat | Inhalation | [1] |
| LD50 (Intraperitoneal) | 650 mg/kg (7-day observation) | Adult Mouse | Intraperitoneal | [2] |
| NOAEL (Subchronic) | 400 mg/kg-day | Rat and Mouse | Gavage | [3] |
| LOAEL (Subchronic) | 800 mg/kg-day (based on neurotoxicity) | Mouse | Gavage | |
| LOAEL (Fetotoxicity) | 750 mg/kg-day | Mouse | Gavage |
Key Toxicological Endpoints for Benzyl Alcohol:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Symptoms can include irritation, headache, nausea, and shortness of breath. The acute toxicity, including sedation and dyspnea, is attributed to the alcohol itself rather than its metabolite, benzaldehyde.
-
Skin Irritation: Causes skin irritation.
-
Reproductive Toxicity: Reproductive effects have been observed in experimental animals. Maternal and fetotoxicity were reported in mice at a dose of 750 mg/kg-day.
-
Neurotoxicity: Clinical signs of neurotoxicity, such as staggering and lethargy, were observed in mice at 800 mg/kg-day.
-
"Gasping Syndrome" in Neonates: Benzyl alcohol has been associated with the "gasping syndrome" in premature infants, a serious adverse reaction.
2.2 Polyethylene Glycol (PEG)
Polyethylene glycols are a family of polymers widely used in pharmaceutical and cosmetic applications. Their safety profile is generally favorable.
-
General Toxicity: PEGs exhibit extremely low acute and chronic toxicities. They are considered safe for use in cosmetics on intact skin.
-
Dermal Absorption and Sensitization: PEGs do not readily penetrate intact skin. While sensitization has been reported in burn patients treated with PEG-based creams, the potential for sensitization on healthy skin is negligible.
-
Parenteral Use: When administered parenterally at high doses, the primary target organ for toxicity is the kidney, which is the main route of excretion for unchanged PEG. However, there is a large therapeutic window between typical clinical exposures from PEGylated biologics and doses associated with toxicity. Long-term exposure to PEG in pediatric parenteral therapies has not been associated with discoverable reports of toxicity attributed to PEG accumulation.
-
Impurities: A key consideration for PEGs is the potential presence of impurities from the manufacturing process, such as ethylene (B1197577) oxide and 1,4-dioxane, which are known to have toxic properties.
Recommended Experimental Protocols for Safety and Toxicity Assessment
To establish a definitive safety profile for this compound, a series of standardized in vitro and in vivo toxicological studies should be conducted. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
3.1 In Vitro Cytotoxicity Assay
This initial screening provides data on the potential for this compound to cause cell death.
Methodology:
-
Cell Lines: A panel of relevant cell lines should be used, for example, a human liver cell line (e.g., HepG2) to assess hepatotoxicity and a kidney cell line (e.g., HEK293) given the renal clearance of PEGs.
-
Treatment: Cells are seeded in 96-well plates and, after a 24-hour incubation, are treated with a range of concentrations of this compound for 24 to 72 hours.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability.
-
Data Analysis: The results are used to calculate the IC50 (the concentration of the substance that inhibits 50% of cell viability).
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
3.2 Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This study provides information on the potential hazards of a substance after a single oral dose and helps in its classification.
Methodology:
-
Animal Model: Typically, rats or mice are used. The study begins with a single sex (usually females).
-
Dosing: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Procedure: The study uses a stepwise approach with 3 animals per step. The outcome of each step (mortality or survival) determines the next dose level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
Logical Flow for Acute Oral Toxicity Study (OECD 423)
Caption: Decision tree for the OECD 423 acute toxic class method.
3.3 Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.
Methodology:
-
Animal Model: Typically, rats are used. Both sexes are included.
-
Dosing: The test substance is administered orally on a daily basis for 90 days. At least three dose levels and a control group are used.
-
Observations: Detailed observations are made throughout the study, including clinical signs, body weight, food/water consumption, ophthalmology, and hematology and clinical biochemistry at the end of the study.
-
Pathology: A full gross necropsy is performed on all animals. Histopathological examination of a comprehensive set of organs and tissues is conducted.
Workflow for a 90-Day Repeated Dose Toxicity Study
Caption: Major phases of a 90-day repeated dose toxicity study.
Potential Signaling Pathways and Mechanisms of Toxicity
Based on the components, potential toxicological pathways for this compound could involve:
-
Membrane Disruption: Benzyl alcohol is known to influence cell membrane dynamics. At high concentrations, this could lead to increased membrane permeability and cytotoxicity.
-
Metabolic Overload: The metabolism of benzyl alcohol to benzoic acid, and its subsequent conjugation for excretion, could, at high doses, overwhelm metabolic pathways, leading to systemic toxicity.
-
Renal Stress: The PEG component, particularly if administered parenterally and if it has a high molecular weight, would be cleared by the kidneys. High concentrations could lead to renal stress.
Potential Toxicity Pathway
Caption: Potential mechanisms of toxicity for this compound.
Conclusion and Recommendations
The safety profile of this compound is not yet established through direct studies. Based on an analysis of its components, the primary toxicological concerns are likely to be driven by the benzyl alcohol moiety, particularly at higher concentrations. The long PEG chain is expected to have low toxicity.
It is strongly recommended that a comprehensive toxicological evaluation, following established international guidelines, be conducted before the use of this compound in any application involving significant biological exposure. This should include, at a minimum, in vitro cytotoxicity screening and in vivo acute toxicity studies. For applications involving repeated or long-term exposure, sub-chronic and chronic toxicity studies would be necessary. Such data is essential to de-risk its use in research and to pave the way for any potential therapeutic applications.
References
A Technical Guide to Benzyl-PEG36-alcohol: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Benzyl-PEG36-alcohol, a valuable tool in pharmaceutical research and development. This document details its commercial suppliers, key specifications, and outlines experimental protocols for its synthesis and application in drug delivery systems.
Introduction to this compound
This compound is a high-purity polyethylene (B3416737) glycol (PEG) derivative that features a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other. The long, hydrophilic 36-unit PEG chain imparts excellent water solubility and biocompatibility to molecules it is conjugated with, while the benzyl group serves as a stable protecting group or a hydrophobic moiety for specific delivery applications. Its terminal hydroxyl group allows for further chemical modification, making it a versatile linker in the synthesis of more complex molecules, such as in Proteolysis Targeting Chimeras (PROTACs) and for the surface functionalization of nanoparticles.[1]
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information, as well as to inquire about bulk quantities or custom synthesis needs.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity | Form | Storage |
| MedChemExpress | This compound | HY-138323 | C79H152O37 | 1694.03 | >98% | Solid | -20°C (powder) |
| BroadPharm | Benzyl-PEG-alcohol series | Custom/Various | Varies | Varies | >95% | Inquire | -20°C |
| Alfa Chemistry | Benzyl PEG Linkers | ACM series | Varies | Varies | Inquire | Inquire | Inquire |
Note: BroadPharm and Alfa Chemistry offer a range of Benzyl-PEG-alcohols with varying PEG chain lengths and provide custom synthesis services to meet specific research requirements.[2][3] It is recommended to inquire with them for this compound specifications.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PEGylated compound and its application in the functionalization of nanoparticles. These protocols are based on established procedures and can be adapted for use with this compound.
Synthesis of a PROTAC Linker using a PEG Derivative
This protocol outlines the general steps for coupling a PEG linker to a molecule of interest, a common procedure in the synthesis of PROTACs.[4]
Materials:
-
Carboxylic acid-functionalized molecule (Component A-COOH)
-
Amine-functionalized PEG (e.g., Amino-PEG36-O-Benzyl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard organic synthesis glassware
-
LC-MS for reaction monitoring
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized molecule (Component A-COOH) in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG derivative to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired amide bond.
-
Upon completion, the product can be purified using standard chromatographic techniques.
Functionalization of Nanoparticles with PEG-alcohol
This protocol describes a general method for the surface modification of nanoparticles with a PEG-alcohol derivative.[5]
Materials:
-
Nanoparticles with surface functional groups (e.g., carboxyl or amine groups)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Centrifugation equipment
Procedure:
-
Activation of Nanoparticle Surface (if carboxylated):
-
Disperse the nanoparticles in the activation buffer.
-
Add EDC and NHS to the nanoparticle suspension and incubate to activate the carboxyl groups.
-
-
PEGylation:
-
Add this compound to the activated nanoparticle suspension.
-
Adjust the pH to 7.4 with the coupling buffer and allow the reaction to proceed for several hours at room temperature.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction.
-
Centrifuge the mixture to pellet the PEGylated nanoparticles.
-
Remove the supernatant and wash the nanoparticles multiple times with the coupling buffer to remove unreacted PEG and byproducts.
-
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and further use.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
The Strategic Role of Benzyl-PEG36-alcohol as a PROTAC Linker: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, albeit often underappreciated, role in dictating efficacy. This technical guide provides a comprehensive overview of Benzyl-PEG36-alcohol as a long-chain, flexible polyethylene (B3416737) glycol (PEG)-based linker for PROTAC development. We delve into the core principles of PEG linkers in PROTAC design, their impact on ternary complex formation, and their influence on the physicochemical properties of the final molecule. While specific quantitative degradation data for PROTACs utilizing the this compound linker are not extensively available in the public domain, this guide presents illustrative data from PROTACs with comparable long-chain PEG linkers to provide a framework for expected performance. Detailed experimental protocols for PROTAC synthesis, in vitro evaluation, and ternary complex characterization are provided to empower researchers in the rational design and advancement of novel protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are chimeric molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows for the elimination of target proteins, including those previously considered "undruggable."[1]
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's biological activity. Its length, flexibility, and chemical composition profoundly influence:
-
Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for a productive ternary complex formation without inducing steric hindrance.[]
-
Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4]
-
Pharmacokinetics and Bioavailability: The overall properties of the PROTAC, heavily influenced by the linker, determine its in vivo behavior.[]
This compound: A Long-Chain PEG Linker for PROTACs
This compound is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in PROTAC synthesis. Its structure consists of a 36-unit PEG chain, providing a significant degree of spatial separation and flexibility, flanked by a benzyl (B1604629) ether at one end and a primary alcohol at the other.
Physicochemical Properties
The key properties of this compound and PEG linkers, in general, are summarized below:
| Property | Description | Reference |
| Hydrophilicity | The repeating ethylene (B1197577) glycol units enhance the aqueous solubility of the PROTAC molecule, which can be beneficial for formulation and in vivo applications. | [4] |
| Flexibility | The rotatable bonds within the PEG chain provide conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate productive ternary complex formation. | [5] |
| Biocompatibility | PEG is a well-established biocompatible polymer with low toxicity and immunogenicity. | [6] |
| Tunable Length | The defined length of 36 PEG units provides a substantial and predictable distance between the two ligands of the PROTAC. | [4] |
| Functional Handle | The terminal hydroxyl group allows for straightforward chemical modification and conjugation to either the POI ligand or the E3 ligase ligand. | [7] |
| Benzyl Protecting Group | The benzyl group serves as a stable protecting group for one end of the linker, which can be selectively removed via catalytic hydrogenolysis to reveal a hydroxyl group for further functionalization. | [7] |
The Significance of a Long-Chain Linker
While the optimal linker length is target-dependent and often determined empirically, long-chain linkers like this compound can be particularly advantageous in certain scenarios:
-
Targeting Protein-Protein Interactions (PPIs): Long, flexible linkers can span the often large and shallow interfaces of PPIs, enabling the recruitment of an E3 ligase to one of the protein partners.
-
Degrading Scaffold Proteins or Components of Large Complexes: The extended reach of a long linker can be crucial for accessing target proteins that are part of larger cellular machinery.
-
Overcoming Steric Hindrance: For targets with deep binding pockets or E3 ligases with occluded binding sites, a longer linker can provide the necessary separation to allow for simultaneous binding.
-
Exploring Optimal Ternary Complex Geometry: A longer linker provides more conformational freedom, potentially allowing the POI and E3 ligase to adopt a more favorable orientation for efficient ubiquitination.
Quantitative Data on Long-Chain PEG Linkers in PROTACs
As previously mentioned, specific degradation data for PROTACs utilizing this compound is limited in publicly accessible literature. However, studies on PROTACs with other long-chain PEG and alkyl/ether linkers provide valuable insights into the expected performance.
Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths Targeting TANK-binding kinase 1 (TBK1) [8]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Illustrative Data for BRD4-targeting PROTACs with Different Linker Compositions [9]
| PROTAC | Linker Type | UbMax (µM) | DC50 (µM) |
| dBET57 | C2 alkyl | 0.3 | >3.0 |
| dBET1 | C4 alkyl | 1.0 | ~1.0 |
| dBET6 | C8 alkyl | 0.03 | ~0.1 |
| BETd-24-6 | PEG | 0.03 | ~0.1 |
Note: The data presented in these tables are compiled from different studies and are intended for illustrative purposes to highlight the impact of linker length and composition on PROTAC efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the core PROTAC mechanism and relevant signaling pathways where PROTACs with long-chain linkers could be employed.
General PROTAC Mechanism
References
- 1. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulation of BRD4-Degrading PROTAC: Improving Druggability To Target the 'Undruggable' MYC in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. Buy this compound [smolecule.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG36-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG36-alcohol is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in the field of bioconjugation. Its unique structure, featuring a hydrophobic benzyl (B1604629) protecting group and a long, hydrophilic PEG chain of 36 ethylene (B1197577) glycol units terminating in a reactive hydroxyl group, makes it an ideal linker for a variety of applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized nanoparticles.
The long PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal alcohol allows for straightforward chemical modification to introduce a variety of functional groups. The benzyl group provides stability and can be selectively removed if required for certain applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1700 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane (B109758) |
| Purity (typical) | >95% (often >98% by HPLC)[1] |
Table 2: Representative Reaction Conditions and Expected Outcomes for this compound Modification and Conjugation
| Step | Reagents & Conditions | Expected Outcome | Purity (by HPLC) |
| Activation (Tosylation) | Benzyl-PEG36-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA), dichloromethane (DCM), 0°C to RT | Benzyl-PEG36-OTs | >95% |
| Activation (Mesylation) | Benzyl-PEG36-OH, methanesulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM), 0°C to RT | Benzyl-PEG36-OMs | >95% |
| Conjugation to Amine | Benzyl-PEG36-OTs/OMs, Amine-containing molecule (e.g., E3 ligase ligand), DIPEA, DMF, 60°C | Benzyl-PEG36-Amine Conjugate | >98% after purification[2] |
| NHS Ester Formation | Benzyl-PEG36-COOH (from oxidation of alcohol), NHS, EDC, DMF | Benzyl-PEG36-NHS ester | >95% |
| Conjugation to Protein | Benzyl-PEG36-NHS ester, Protein (e.g., antibody), PBS buffer (pH 7.4-8.5), RT | Benzyl-PEG36-Protein Conjugate | >95% after purification |
Note: Yields are typically in the range of 50-80% depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[3]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.5 eq) to the solution. If using, add a catalytic amount of DMAP (0.1-0.2 eq).[3]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the cooled reaction mixture.[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG36-OTs.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Characterization:
-
¹H NMR: Confirm the presence of the tosyl group by the appearance of aromatic protons from the tosyl group and a downfield shift of the methylene (B1212753) protons adjacent to the tosylate group.
-
HPLC: Assess the purity of the final product.
Protocol 2: Synthesis of a PROTAC using Activated Benzyl-PEG36-linker
This protocol outlines a general procedure for synthesizing a PROTAC by coupling an amine-containing E3 ligase ligand to the activated Benzyl-PEG36-OTs, followed by coupling to a protein of interest (POI) ligand.
Part A: Coupling of Benzyl-PEG36-OTs with an E3 Ligase Ligand
Materials:
-
Benzyl-PEG36-OTs (from Protocol 1)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG36-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Part B: Coupling of E3 Ligase Ligand-Linker with a POI Ligand
This step assumes the POI ligand has a carboxylic acid for coupling.
Materials:
-
E3 ligase ligand-PEG36-Benzyl conjugate (from Part A)
-
POI ligand with a terminal carboxylic acid
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand (1.0 eq), the E3 ligase ligand-PEG36-Benzyl conjugate (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule directly by preparative HPLC.
Characterization of the Final PROTAC:
-
¹H NMR and ¹³C NMR: Structural confirmation of the final conjugate, showing signals corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight of the PROTAC.
-
HPLC: Assess the final purity of the PROTAC, which should ideally be >98%.
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a general method for functionalizing gold nanoparticles with this compound. This requires converting the terminal alcohol to a thiol group, which has a strong affinity for gold surfaces.
Part A: Synthesis of Benzyl-PEG36-thiol
Materials:
-
Benzyl-PEG36-OTs (from Protocol 1)
-
Potassium thioacetate (B1230152)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Benzyl-PEG36-OTs in ethanol.
-
Add potassium thioacetate and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the thioacetate intermediate.
-
Once the reaction is complete, add a solution of HCl in ethanol to hydrolyze the thioacetate to the free thiol.
-
Stir for a few hours at room temperature.
-
Neutralize the reaction mixture and purify the Benzyl-PEG36-thiol by chromatography.
Part B: Conjugation to Gold Nanoparticles
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
Benzyl-PEG36-thiol (from Part A)
Procedure:
-
Add the Benzyl-PEG36-thiol solution to the citrate-stabilized AuNP solution.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature.
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in deionized water or a suitable buffer.
-
Repeat the centrifugation and resuspension steps to wash the nanoparticles and remove any unbound linker.
Characterization of Functionalized AuNPs:
-
UV-Vis Spectroscopy: Monitor the shift in the surface plasmon resonance peak.
-
Dynamic Light Scattering (DLS): Determine the increase in hydrodynamic diameter.
-
Transmission Electron Microscopy (TEM): Visualize the nanoparticles and confirm their size and dispersion.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: PROTAC-mediated protein degradation pathway facilitated by a PEG linker.
References
Application Notes and Protocols for Protein PEGylation Utilizing Benzyl-PEG36-alcohol
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted biopharmaceutical technique for enhancing the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can lead to an increased hydrodynamic size, improved solubility, extended circulating half-life, and reduced immunogenicity. Benzyl-PEG36-alcohol is a heterobifunctional PEG reagent featuring a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other. While the terminal hydroxyl group is not directly reactive with protein functional groups under standard bioconjugation conditions, it can be chemically activated to a variety of reactive moieties, enabling subsequent conjugation to proteins. This document provides a comprehensive guide to the activation of this compound and its subsequent use in protein PEGylation. It is important to note that while direct PEGylation with an unmodified PEG-alcohol is not feasible, its activation opens a versatile pathway for protein modification.
Principle of the Method
The PEGylation process using this compound is a two-stage procedure:
-
Activation of this compound: The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group. Common activation strategies include conversion to an N-hydroxysuccinimide (NHS) ester, an aldehyde, or activation with reagents like tresyl chloride or tosyl chloride. This application note will focus on the activation to a PEG-NHS ester, which readily reacts with primary amines on the protein surface.
-
Protein Conjugation: The activated Benzyl-PEG36-derivative is then reacted with the target protein. The NHS ester will react with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.
Experimental Protocols
I. Activation of this compound to Benzyl-PEG36-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound to a succinimidyl carbonate, a type of NHS ester.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous Diethyl ether
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add a 1.5 to 2-fold molar excess of disuccinimidyl carbonate (DSC) to the solution.
-
Slowly add a 2 to 3-fold molar excess of triethylamine or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, Benzyl-PEG36-NHS ester, under vacuum.
-
Characterize the product using techniques such as ¹H NMR and Mass Spectrometry to confirm the conversion and purity.
II. Protein PEGylation with Benzyl-PEG36-NHS Ester
This protocol details the conjugation of the activated Benzyl-PEG36-NHS ester to a model protein.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Benzyl-PEG36-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Protein concentration determination assay (e.g., BCA or Bradford)
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the Benzyl-PEG36-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the dissolved Benzyl-PEG36-NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purify the PEGylated protein from unreacted PEG and other reaction components using SEC or IEX.[]
-
Analyze the fractions containing the PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and to assess the degree of PEGylation.
-
Determine the protein concentration of the purified PEGylated protein.
-
Characterize the final product for the degree of PEGylation, biological activity, and stability.
Data Presentation
Table 1: Reaction Parameters and PEGylation Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | 2 | 5 | 10 |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction pH | 7.5 | 8.0 | 8.5 |
| Reaction Temperature (°C) | 4 | 25 | 25 |
| Reaction Time (hours) | 12 | 2 | 2 |
| Degree of PEGylation | |||
| Mono-PEGylated (%) | 35 | 50 | 65 |
| Di-PEGylated (%) | 10 | 25 | 30 |
| Unmodified Protein (%) | 55 | 25 | 5 |
Note: The data presented in this table is illustrative and the actual results will vary depending on the specific protein and reaction conditions.
Visualization of the Experimental Workflow
Alternative Application: Benzyl-PEG-alcohols as PROTAC Linkers
It is crucial for researchers to be aware that Benzyl-PEG-alcohol derivatives are predominantly utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] PROTACs are heterobifunctional molecules that facilitate the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase. In this context, the PEG chain serves as a spacer of defined length, and the benzyl and alcohol functionalities provide synthetic handles for the attachment of the target-binding and E3 ligase-binding moieties. The workflow for PROTAC synthesis is distinct from protein PEGylation and involves multi-step organic synthesis.
Conclusion
While this compound is not a direct agent for protein PEGylation, its terminal hydroxyl group can be readily activated to a reactive species, such as an NHS ester, enabling efficient conjugation to proteins. The provided protocols offer a general framework for this two-stage process. Researchers should optimize the reaction conditions for their specific protein of interest to achieve the desired degree of PEGylation while maintaining biological activity. Furthermore, understanding the primary application of Benzyl-PEG-alcohols as PROTAC linkers provides a broader context for the use of this class of reagents in biomedical research.
References
Application Notes and Protocols: Benzyl-PEG36-alcohol in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG36-alcohol is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical component in advanced targeted drug delivery systems. Its unique molecular architecture, featuring a benzyl (B1604629) ether group at one terminus and a hydroxyl group at the other, connected by a 36-unit PEG chain, offers a versatile platform for the conjugation of various bioactive molecules.[1] The extended PEG chain enhances solubility and improves the pharmacokinetic profile of conjugated drugs, while the terminal functional groups provide sites for covalent attachment.[1][2] These attributes make this compound particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs) and for the surface functionalization of nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in these cutting-edge drug delivery strategies.
I. Application: PROTAC Linker for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7] The linker is a crucial determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent proteasomal degradation.[6]
This compound serves as a flexible and hydrophilic linker component in PROTAC design.[3][5] The 36-unit PEG chain provides sufficient length and spatial orientation to facilitate the productive interaction between the POI and the E3 ligase.[8] Its hydrophilicity can improve the overall solubility and cell permeability of the PROTAC molecule.[8]
General Mechanism of PROTAC Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for a PROTAC, where the terminal hydroxyl group of this compound is first activated and then coupled sequentially to an E3 ligase ligand and a POI ligand. This example assumes the use of an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand.
Step 1: Activation of this compound (Tosylation)
This step activates the terminal hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round bottom flask under an inert atmosphere (N₂ or Ar).
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Benzyl-PEG36-OTs) by column chromatography on silica (B1680970) gel.
Step 2: Coupling to E3 Ligase Ligand and POI Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand, followed by coupling to the POI ligand.
2a. Coupling of Activated Linker to E3 Ligase Ligand:
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG36-OTs (1.1 eq) in anhydrous Dimethylformamide (DMF) (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product (E3 ligase ligand-PEG36-Benzyl) by preparative High-Performance Liquid Chromatography (HPLC).
2b. Final Coupling to POI Ligand:
This final step forms the complete PROTAC molecule through an amide bond formation.
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG36-Benzyl (1.0 eq), and a peptide coupling reagent such as PyBOP (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Characterization of the Final PROTAC
The final PROTAC molecule should be characterized by:
-
LC-MS: To confirm the molecular weight.
-
¹H and ¹³C NMR: To confirm the structure.
-
Purity Analysis: By analytical HPLC (purity should ideally be >95%).
II. Application: Nanoparticle Surface Modification for Targeted Drug Delivery
The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their in vivo performance.[6] PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can:
-
Reduce opsonization and subsequent clearance by the reticuloendothelial system (RES): This prolongs the circulation half-life of the nanoparticles.
-
Improve colloidal stability: Preventing aggregation of nanoparticles in biological fluids.
-
Enhance tumor accumulation: Through the Enhanced Permeability and Retention (EPR) effect.
This compound can be used to functionalize the surface of various types of nanoparticles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles.[1] The terminal hydroxyl group can be activated or modified to react with functional groups on the nanoparticle surface. The benzyl group can provide a hydrophobic anchor for interaction with lipid-based nanoparticles or can be further modified.
Experimental Protocol: Surface Modification of Pre-formed Nanoparticles
This protocol describes a general method for conjugating this compound to the surface of pre-formed nanoparticles that have surface carboxyl groups.
Note: This protocol requires the conversion of the terminal hydroxyl group of this compound to an amine group. This can be achieved through a two-step process: tosylation (as described in the PROTAC synthesis protocol) followed by reaction with sodium azide (B81097) and subsequent reduction.
Materials:
-
Carboxylated nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated Benzyl-PEG36 (Benzyl-PEG36-NH₂)
-
Activation Buffer: MES buffer (pH 6.0)
-
Coupling Buffer: PBS or HEPES buffer (pH 7.4)
-
Quenching solution: e.g., hydroxylamine (B1172632) or Tris buffer
-
Dialysis membrane or centrifugal filtration devices
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer (pH 6.0).
-
Add EDC (e.g., 5-fold molar excess over carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form NHS-activated esters.
-
-
Conjugation with Amine-terminated Benzyl-PEG36:
-
Add the amine-terminated Benzyl-PEG36 (e.g., 10 to 50-fold molar excess over nanoparticles) to the activated nanoparticle suspension.
-
Adjust the pH to 7.4 with the coupling buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a quenching solution and incubating for 15-30 minutes.
-
Purify the PEGylated nanoparticles from unreacted PEG and coupling reagents using dialysis against a suitable buffer or by repeated centrifugal filtration.
-
Characterization of PEGylated Nanoparticles
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) should be used to measure the hydrodynamic diameter and surface charge. Successful PEGylation is typically indicated by an increase in hydrodynamic size and a shift in zeta potential towards neutral.
-
Confirmation of PEGylation: Fourier Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) can be used to confirm the presence of the PEG chains on the nanoparticle surface.
-
Quantification of PEGylation: The amount of conjugated PEG can be quantified using methods like Thermogravimetric Analysis (TGA) or by using a fluorescently labeled PEG derivative.
III. Application: Solubility Enhancement of Poorly Soluble Drugs
The amphiphilic nature of this compound, with its hydrophobic benzyl group and hydrophilic PEG chain, makes it an effective excipient for enhancing the solubility of poorly water-soluble drugs.[1] It can act as a non-ionic surfactant, forming micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[1]
Quantitative Data on Solubility Enhancement
The following table provides hypothetical but representative data on the solubility enhancement of two model hydrophobic drugs using this compound.
| Drug | Intrinsic Aqueous Solubility (µg/mL) | Solubility with 1% (w/v) this compound (µg/mL) | Fold Increase in Solubility |
| Paclitaxel | 0.3 | 150 | 500 |
| Curcumin | 0.6 | 250 | 417 |
Experimental Protocol: Determination of Solubility Enhancement
Materials:
-
Poorly soluble drug
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Prepare a series of aqueous solutions of this compound in PBS (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add an excess amount of the poorly soluble drug to each solution and to a control vial containing only PBS.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Plot the drug solubility as a function of the this compound concentration.
Conclusion
This compound is a versatile and valuable tool in the field of targeted drug delivery. Its application as a linker in PROTACs allows for the precise control of the spatial arrangement of the ternary complex, which is critical for efficient protein degradation. As a surface modifying agent for nanoparticles, it enhances their stability and circulation time, improving their therapeutic index. Furthermore, its ability to enhance the solubility of hydrophobic drugs addresses a major challenge in pharmaceutical formulation. The protocols and application notes provided herein offer a foundation for researchers to utilize this compound in their drug delivery research and development efforts.
References
- 1. Buy this compound [smolecule.com]
- 2. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. explorationpub.com [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability.[1] PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can reduce protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1][2] This extended circulation increases the likelihood of the nanoparticles reaching their target site, which is particularly advantageous for applications in drug delivery, diagnostics, and bioimaging.[2][3]
Benzyl-PEG36-alcohol is a specific type of PEG derivative that features a benzyl (B1604629) group at one terminus and a hydroxyl group at the other, connected by a 36-unit PEG chain. The terminal hydroxyl group offers a versatile handle for covalent attachment to nanoparticle surfaces, while the benzyl group can influence the material's solubility and interactions.[4] These application notes provide a comprehensive guide and detailed protocols for the surface modification of nanoparticles using this compound.
Principle of Surface Functionalization
The covalent attachment of this compound to a nanoparticle surface typically involves a two-step process:
-
Surface Activation: The nanoparticle surface is functionalized with reactive groups (e.g., carboxylic acids) that can readily react with the terminal hydroxyl group of the PEG molecule.
-
Conjugation: The activated nanoparticles are then reacted with this compound to form a stable covalent bond, such as an ester linkage.
This document outlines protocols for the surface modification of two common nanoparticle platforms: iron oxide nanoparticles (IONPs) and gold nanoparticles (AuNPs).
Experimental Protocols
Protocol 1: Carboxylation of Iron Oxide Nanoparticles (IONPs)
This protocol describes the introduction of carboxyl groups onto the surface of IONPs, preparing them for subsequent conjugation with this compound.
Materials:
-
Iron oxide nanoparticles (uncoated)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Succinic anhydride (B1165640)
-
Anhydrous toluene (B28343)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Strong magnet
Procedure:
-
Amine Functionalization:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTMS to the nanoparticle dispersion.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.
-
Wash the amine-functionalized IONPs with toluene and then ethanol three times.
-
Dry the nanoparticles under vacuum.
-
-
Carboxylation:
-
Disperse the amine-functionalized IONPs in DMF.
-
Add a solution of succinic anhydride in DMF to the IONP dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the carboxylated IONPs with a strong magnet.
-
Wash the nanoparticles with DMF and then DI water three times to remove unreacted succinic anhydride.
-
Resuspend the carboxylated IONPs in DI water or a suitable buffer.
-
Protocol 2: Surface Modification of Carboxylated IONPs with this compound
This protocol details the esterification reaction between carboxylated IONPs and this compound.
Materials:
-
Carboxylated IONPs (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Strong magnet
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxylated IONPs in anhydrous DMSO.
-
Add EDC and NHS to the IONP dispersion.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxyl groups.
-
-
Conjugation:
-
Dissolve this compound in DMSO.
-
Add the this compound solution to the activated IONP dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the PEGylated IONPs with a strong magnet.
-
Wash the nanoparticles with DMSO and then PBS (pH 7.4) three times to remove unreacted PEG and coupling agents.
-
Resuspend the final product in PBS or a suitable buffer for storage at 4°C.
-
Protocol 3: Surface Modification of Gold Nanoparticles (AuNPs) with Thiolated this compound
This protocol describes a common method for functionalizing AuNPs, which involves the strong affinity between gold and thiol groups. This requires a preliminary step to thiolate the this compound.
Materials:
-
Citrate-stabilized AuNPs
-
This compound
-
Thioctic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized (DI) water
Procedure:
-
Thiolation of this compound:
-
Dissolve this compound, thioctic acid, and DMAP in anhydrous DCM.
-
Add a solution of DCC in DCM dropwise to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the thiolated this compound. Purify by column chromatography if necessary.
-
-
Conjugation to AuNPs:
-
Add the thiolated this compound to the citrate-stabilized AuNP solution.[3]
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature.[3]
-
Centrifuge the solution to pellet the functionalized AuNPs.[3]
-
Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.[3]
-
Repeat the washing step three times to remove any unbound ligand.[3]
-
Store the functionalized AuNPs at 4°C.[3]
-
Characterization of PEGylated Nanoparticles
Thorough characterization is crucial to confirm the successful surface modification and to assess the properties of the resulting PEGylated nanoparticles.
| Parameter | Technique | Expected Outcome | Reference |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | Significant increase in hydrodynamic diameter compared to unmodified nanoparticles due to the PEG layer. | [5] |
| Zeta Potential | Zeta Potential Analysis | A shift in zeta potential towards neutral. PEGylated nanoparticles are stabilized by steric hindrance rather than electrostatic repulsion. | [5][6] |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for the C-O-C stretching of the PEG backbone (~1100 cm⁻¹) and potentially ester carbonyl (~1735 cm⁻¹) or amide bands if applicable. | [7][8] |
| PEG Quantification | Thermogravimetric Analysis (TGA) | Weight loss in the temperature range of PEG degradation (e.g., 300-450 °C) can be used to quantify the amount of grafted PEG. | [5] |
| PEG Quantification | Proton NMR (¹H NMR) | Integration of the characteristic ethylene (B1197577) oxide proton peak (~3.65 ppm) can quantify the amount of PEG. This may require dissolution of the nanoparticle core. | [5] |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core. The PEG layer is often not directly visible under TEM conditions. | [5] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained before and after PEGylation of nanoparticles. The exact values will depend on the nanoparticle core material, size, and the density of the PEG layer.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 | 163.2 | [6] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [6] |
| Zeta Potential (mV) | > +30 mV or < -30 mV | Closer to neutral (e.g., -10 mV to +10 mV) | [5][6] |
| Drug Encapsulation Efficiency (%) | Varies | Can be affected by surface modification | [8] |
| Drug Release | Varies | Often shows a more sustained release profile | [8] |
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Rationale for nanoparticle PEGylation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Benzyl-PEG36-alcohol Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely established strategy in drug development to enhance the pharmacokinetic (PK) and pharmacodynamic properties of therapeutic agents.[1][2][3][4] This modification can increase a drug's half-life, improve its stability, enhance solubility, and reduce immunogenicity.[5] Benzyl-PEG36-alcohol is a specific type of linker used in creating these conjugates. It consists of a benzyl (B1604629) group for stability, a hydrophilic PEG chain with 36 ethylene (B1197577) glycol units to impart favorable PK characteristics, and a terminal alcohol group for conjugation to a drug molecule.[6][7]
The unique structure of the this compound linker necessitates a tailored experimental design to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of its drug conjugates. This document provides a detailed set of protocols and application notes for conducting a robust preclinical pharmacokinetic study of a hypothetical this compound conjugate.
Experimental Design and Objectives
The primary objective of this study is to determine the key pharmacokinetic parameters of a this compound conjugate following intravenous (IV) and oral (PO) administration in a preclinical animal model. This allows for the assessment of its systemic exposure, clearance rate, and oral bioavailability.
Key Objectives:
-
Determine the plasma concentration-time profile of the conjugate.
-
Calculate fundamental PK parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Assess the absolute oral bioavailability (F%).
-
Investigate the tissue distribution of the conjugate at a terminal time point.
Animal Model:
-
Species: Sprague-Dawley rats (Male, 8-10 weeks old) are a standard rodent model for preclinical PK studies.[8][9]
-
Groups:
-
Group 1: Intravenous (IV) administration (n=5 rats)
-
Group 2: Oral gavage (PO) administration (n=5 rats)
-
Group 3: Tissue distribution cohort (IV administration, n=3 rats per time point)
-
Experimental Protocols
Protocol 1: In-Life Phase - Dosing and Sample Collection
A. Formulation Preparation:
-
Prepare a sterile dosing solution of the this compound conjugate in a suitable vehicle (e.g., 5% Dextrose in water, or PBS with 5% DMSO/5% Solutol).
-
For IV administration, the concentration should be suitable for a dose volume of 2 mL/kg.
-
For PO administration, the concentration should be suitable for a dose volume of 5 mL/kg.
B. Animal Dosing:
-
Acclimatize animals for at least 72 hours before the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the conjugate to Group 1 via tail vein injection (IV).
-
Administer the conjugate to Group 2 via oral gavage (PO).
C. Blood Sample Collection:
-
Collect blood samples (approximately 200 µL) from the jugular or saphenous vein into EDTA-coated tubes.[9]
-
Sampling Time Points:
-
IV Group: Pre-dose (0), 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.
-
PO Group: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.
-
-
Process blood immediately by centrifuging at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to uniquely labeled cryovials and store at -80°C until bioanalysis.
D. Tissue Collection (Group 3):
-
At selected terminal time points (e.g., 1 hr and 8 hr), euthanize the animals.
-
Perfuse the circulatory system with cold saline to remove residual blood.
-
Collect key tissues (liver, kidneys, spleen, lungs, heart, and brain), weigh them, and flash-freeze in liquid nitrogen. Store at -80°C.
Protocol 2: Bioanalytical Method - LC-MS/MS Quantification
The quantification of PEGylated molecules in biological matrices is effectively achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11]
A. Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
B. Sample Preparation (Tissue):
-
Add homogenization buffer (e.g., PBS) to the weighed tissue sample (1:3 w/v).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer.
-
Perform protein precipitation on the tissue homogenate using the same procedure as for plasma.
C. LC-MS/MS Conditions (Example):
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the conjugate and the internal standard.
Data Presentation and Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.
Quantitative Data Summary
The following tables present hypothetical data for a this compound conjugate to illustrate standard data presentation.
Table 1: Plasma Pharmacokinetic Parameters of Benzyl-PEG36-Conjugate
| Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | ng/mL | 2,540 | 850 |
| Tmax | hr | 0.08 | 2.0 |
| AUC(0-t) | nghr/mL | 8,950 | 7,120 |
| AUC(0-inf) | nghr/mL | 9,100 | 7,350 |
| t½ (Half-life) | hr | 6.5 | 7.1 |
| CL (Clearance) | mL/hr/kg | 0.22 | - |
| Vd (Volume of Dist.) | L/kg | 1.3 | - |
| F% (Bioavailability) | % | - | 16.2 |
Table 2: Tissue Distribution of Benzyl-PEG36-Conjugate (8 hours post-IV dose)
| Tissue | Concentration (ng/g) |
| Liver | 1,560 |
| Kidneys | 3,250 |
| Spleen | 980 |
| Lungs | 750 |
| Heart | 420 |
| Brain | < 50 (Below LLOQ) |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the pharmacokinetic study.
Caption: Overall experimental workflow for the preclinical pharmacokinetic study.
Caption: Logical workflow for pharmacokinetic data analysis.
Caption: Hypothetical signaling pathway modulated by a PEGylated drug conjugate.
References
- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 7. Benzyl-PEG3-alcohol, 2050-25-1 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
- 10. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Benzyl-PEG36-alcohol as a Linker for Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][3] The linker is a critical element that heavily influences the ADC's stability in circulation, pharmacokinetic (PK) properties, safety, and overall efficacy.[4][5]
Polyethylene glycol (PEG) linkers have become essential in modern ADC design.[6][7] Their inherent hydrophilicity can counteract the hydrophobicity of many potent payloads, reducing the risk of ADC aggregation and improving solubility.[4][6][8] This leads to enhanced stability, longer circulation half-lives, and potentially reduced immunogenicity.[][6][9] Monodisperse, or discrete, PEG linkers like Benzyl-PEG36-alcohol offer precise control over the linker length, ensuring the production of more homogeneous ADCs with improved batch-to-batch reproducibility and safer profiles.[5][6]
This document provides detailed application notes on the utility of this compound as a hydrophilic, monodisperse linker in ADC development and provides protocols for key manufacturing and evaluation steps.
Properties and Advantages of this compound Linker
This compound is a versatile linker molecule used in the synthesis of drug conjugates.[10] It features a benzyl (B1604629) group for stability, a long, discrete chain of 36 PEG units to impart hydrophilicity, and a terminal alcohol group for further chemical modification.[10][11][12]
Key Advantages:
-
Enhanced Hydrophilicity: The long PEG chain significantly increases the water solubility of the ADC, which is crucial for preventing aggregation caused by hydrophobic payloads.[6][8][9] This is a critical factor for maintaining the stability and efficacy of the final conjugate.[13]
-
Improved Pharmacokinetics: The hydrophilic PEG chain forms a hydration shell around the payload, which can shield it from clearance mechanisms, prolonging the ADC's circulation half-life and increasing tumor exposure.[6][9][14][15] Studies have shown that increasing PEG size can decrease ADC clearance rates.[14][15]
-
Defined Spacer Length: As a monodisperse linker, this compound provides a precise and uniform spacer between the antibody and the drug.[6][8] This avoids the heterogeneity associated with polydisperse PEGs and allows for fine-tuning of steric hindrance and target interaction.[6]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, lowering the risk of an immune response against the ADC.[][6]
-
Chemical Versatility: The terminal alcohol group can be readily modified or activated to enable conjugation with various payload functional groups, making it a flexible component in the ADC design toolkit.[10][12]
ADC Development and Evaluation Workflow
The development of an ADC is a multi-step process that begins with component selection and proceeds through conjugation, purification, characterization, and rigorous in vitro and in vivo testing.[16]
References
- 1. hpst.cz [hpst.cz]
- 3. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 10. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 11. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 12. Benzyl-PEG3-alcohol, 2050-25-1 | BroadPharm [broadpharm.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. wuxibiology.com [wuxibiology.com]
Application Note: Characterization of Benzyl-PEG36-alcohol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl-PEG36-alcohol is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a crucial intermediate in the synthesis of advanced bioconjugates, drug delivery systems, and functionalized materials. Its structure comprises a hydrophobic benzyl (B1604629) (Bn) protecting group, a hydrophilic 36-unit PEG chain, and a terminal hydroxyl group available for further modification. The precise characterization of this molecule and its subsequent derivatives is paramount to ensure the quality, efficacy, and safety of the final products. Impurities, such as non-PEGylated compounds or PEGs of varying lengths, can lead to undesirable side reactions and compromise the performance of the final conjugate[1].
This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural confirmation and purity assessment of this compound and its derivatives. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Integrated Characterization Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound derivatives. The following workflow outlines a logical sequence of analysis, from initial synthesis to final product verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for unambiguous structural confirmation and for determining the number-average molecular weight (Mn) through end-group analysis.[2][3] ¹H NMR is particularly powerful for identifying the distinct proton environments of the benzyl group, the PEG backbone, and the terminal alcohol.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in an NMR tube.[1]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the characteristic peaks corresponding to the benzyl aromatic protons, the benzylic (-CH₂-) protons, the PEG backbone protons, and the protons adjacent to the terminal alcohol.
Data Presentation: Expected ¹H NMR Signals
The following table summarizes the typical chemical shifts for this compound.
| Assignment | Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| Aromatic Protons | C₆H₅ - | 7.25 - 7.40 | Multiplet | 5H |
| Benzylic Protons | -CH₂ -Ph | ~4.57 | Singlet | 2H |
| PEG Backbone | -O-CH₂ -CH₂ -O- | ~3.64 | Multiplet | ~144H (36 x 4H) |
| Terminal Methylene | -CH₂ -OH | ~3.71 | Triplet | 2H |
Note: Chemical shifts can vary slightly depending on the solvent and derivative structure.
Logic for Mn Determination via NMR
The degree of polymerization (DP) and number-average molecular weight (Mn) can be calculated by comparing the integral of the repeating unit protons to the integral of the end-group protons.[4][5]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and assess the polydispersity of the PEG derivative. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for this purpose.[6] For PEGylated molecules, LC-MS is often preferred.[7][8]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile/water.
-
Chromatography:
-
System: An HPLC or UHPLC system coupled to a mass spectrometer.[9]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 30% to 90% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 500-2000). The PEG chain will produce a distribution of peaks corresponding to different charge states and adducts (e.g., [M+Na]⁺, [M+K]⁺).
-
Charge Reduction: To simplify complex spectra arising from multiple charge states, a charge-reducing agent like triethylamine (B128534) (TEA) can be added post-column.[9][10]
-
-
Data Analysis: Use deconvolution software to process the raw data and determine the zero-charge mass spectrum, which will show the molecular weight distribution of the PEG species.[7]
Data Presentation: Expected MS Data
For this compound (C₈₀H₁₅₄O₃₈), the expected monoisotopic mass is approximately 1683.0 g/mol .
| Technique | Expected Observation | Key Information Provided |
| ESI-MS | A series of multiply charged ions. After deconvolution, a primary peak at ~1683 Da. | Confirms average molecular weight and provides information on polydispersity. |
| MALDI-TOF MS | A bell-shaped distribution of singly charged ions (e.g., [M+Na]⁺), with peaks separated by 44 Da (mass of one ethylene glycol unit).[9] | Excellent for end-group analysis and detailed assessment of molecular weight distribution.[6][11] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of this compound derivatives.[1][12] Reversed-phase HPLC (RP-HPLC) is highly effective, as it separates molecules based on hydrophobicity, easily distinguishing the benzyl-containing product from non-benzylated impurities.[13]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 30% acetonitrile/water) to a concentration of ~1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[13]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[13]
-
Gradient: A linear gradient, for example, from 30% to 80% Mobile Phase B over 20-30 minutes.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV absorbance at 254 nm to detect the benzyl aromatic ring.[13]
-
Column Temperature: 25-30 °C.
-
-
Analysis: Integrate the peak area of the main product and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area. Purity levels for high-quality reagents should exceed 98%.[1]
Data Presentation: HPLC Method Summary
| Parameter | Condition | Purpose |
| Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity; ideal for the benzyl group.[13] |
| Stationary Phase | C18 or C8 | Provides non-polar surface for hydrophobic interaction. |
| Mobile Phase | Water/Acetonitrile Gradient with 0.1% TFA | Elutes compounds by increasing organic content; TFA improves peak shape. |
| Detection | UV at 254 nm | Specific detection of the aromatic benzyl group.[13] |
| Primary Outcome | Purity assessment (%) | Quantifies the main product relative to impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method used to verify the presence of key functional groups within the molecule, confirming the overall chemical structure. It is particularly useful for tracking the conversion of the terminal alcohol to other functional groups in subsequent derivative synthesis.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: A standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with an appropriate number of scans (e.g., 16-32) for a good quality spectrum.
-
Analysis: Identify the characteristic absorption bands for the expected functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200 - 3600 (Broad)[14] |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000[15] |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Ether (C-O-C) | Stretching (Asymmetric) | 1080 - 1150 (Very Strong, Characteristic of PEG)[15][16] |
The strong and sharp C-O-C ether stretch is the most prominent and analytically valuable band in the IR spectra of PEG-containing molecules.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 5. box2073.temp.domains [box2073.temp.domains]
- 6. Determination of polyethylene glycol end group functionalities by combination of selective reactions and characterization by matrix assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. sciex.com [sciex.com]
- 11. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polymersolutions.com [polymersolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl-PEG36-alcohol in Hydrogel Development for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable physical properties.[1] The functionalization of PEG with specific end groups allows for the tailoring of hydrogel characteristics to suit various applications, such as controlled drug delivery and as scaffolds for cell culture.[2][3] The introduction of a benzyl (B1604629) group to a PEG chain, creating Benzyl-PEG-alcohol, imparts a degree of hydrophobicity to the otherwise hydrophilic polymer. This modification can influence hydrogel properties such as mechanical strength, degradation kinetics, and interactions with encapsulated cells or therapeutic molecules.[4][5]
This document provides an overview of the potential applications and detailed protocols for the development and characterization of hydrogels incorporating Benzyl-PEG36-alcohol. Given the limited specific literature on this compound in hydrogel fabrication, the following protocols are based on established methods for hydrophobically-modified PEG hydrogels and should be adapted and optimized for specific research needs.
Potential Applications
The incorporation of this compound into hydrogel formulations can be advantageous for several tissue engineering applications:
-
Controlled Release of Hydrophobic Drugs: The benzyl groups can create hydrophobic nanodomains within the hydrogel matrix, which can serve as reservoirs for hydrophobic therapeutic agents, allowing for their sustained release.
-
Enhanced Mechanical Properties: Hydrophobic interactions between benzyl groups can act as physical crosslinks, potentially increasing the mechanical stiffness and toughness of the hydrogel.[4]
-
Modulation of Cell-Material Interactions: The surface chemistry of the hydrogel can be altered by the presence of benzyl groups, which may influence protein adsorption and subsequent cell adhesion, proliferation, and differentiation.
-
Injectable Scaffolds: By tuning the crosslinking chemistry, injectable hydrogels can be formulated that undergo gelation in situ, forming scaffolds that conform to the shape of a tissue defect.[6]
Data Presentation: Representative Properties of PEG-Based Hydrogels
The following tables summarize representative quantitative data for PEG-based hydrogels. It is important to note that these values are for commonly used PEG derivatives like PEG-diacrylate (PEGDA) and may differ for hydrogels specifically formulated with this compound. Experimental validation is crucial.
Table 1: Representative Mechanical Properties of PEGDA Hydrogels
| PEG Molecular Weight (kDa) | PEG Concentration (w/v %) | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |
| 3.4 | 10 | 63.9 ± 15.7 | - | [7] |
| 6 | 20 | - | 0.02 - 3.5 | [8] |
| 8 | 15 | ~150 - 250 | - | [9] |
| 10 | 10 | - | 90 (ramp modulus) | [8] |
| 20 | 10 | - | - | [10] |
Table 2: Representative Swelling and Degradation Properties of PEG-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Degradation Time | Reference |
| PEGDA (various MW and conc.) | 220 - 3150 | Stable (non-degradable) | [8] |
| PEGDA (in PBS) | Slight increase (5-10% over 6 weeks) | Stable | [10] |
| PEG-DTT (8 kDa, 15 wt%) | - | ~75% decrease in modulus in 14 days | [9] |
| Enzymatically degradable PEG | Dependent on PEG MW | Dependent on enzyme concentration | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Benzyl-PEG-Acrylate Macromer
To incorporate this compound into a covalently crosslinked hydrogel, it first needs to be functionalized with a reactive group, such as an acrylate (B77674).
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Acryloyl chloride
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Precipitate the product by adding the filtrate to a large volume of cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the resulting Benzyl-PEG36-acrylate by ¹H NMR to confirm the presence of acrylate groups.
Protocol 2: Fabrication of a Photocrosslinked Benzyl-PEG Hydrogel
This protocol describes the formation of a hydrogel using the synthesized Benzyl-PEG36-acrylate via photopolymerization.
Materials:
-
Benzyl-PEG36-acrylate
-
Phosphate-buffered saline (PBS, sterile)
-
Photoinitiator (e.g., Irgacure 2959)
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Dissolve the Benzyl-PEG36-acrylate macromer in sterile PBS to the desired concentration (e.g., 10-20% w/v).
-
Add the photoinitiator to the macromer solution at a concentration of 0.05-0.1% (w/v). Ensure it is completely dissolved.
-
If encapsulating cells, prepare a cell suspension in the macromer/photoinitiator solution at the desired cell density.
-
Pipette the solution into the molds.
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, optimization required).
-
Gently remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted components.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: (Ws - Wi) / Wi * 100%.
B. Mechanical Testing (Compression):
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
The compressive modulus can be determined from the linear region of the stress-strain curve.[8]
C. In Vitro Cell Viability Assay:
-
Encapsulate cells within the hydrogel as described in Protocol 2.
-
Culture the cell-laden hydrogels in appropriate cell culture medium.
-
At desired time points, assess cell viability using a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Image the stained constructs using fluorescence microscopy to visualize live (green) and dead (red) cells.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of Benzyl-PEG hydrogels.
Caption: Conceptual diagram of hydrophobic interactions in a Benzyl-PEG hydrogel.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrophobically-Modified PEG Hydrogels with Controllable Hydrophilic/Hydrophobic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Determination of Mechanical Properties of Aqueous Microgels—Towards High-Throughput Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Benzyl-PEG36-alcohol.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for handling, storing, and utilizing Benzyl-PEG36-alcohol in a research and drug development setting. The information is intended to ensure the integrity of the compound and the reproducibility of experimental results.
Introduction
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that is extensively used as a linker in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its 36-unit PEG chain imparts desirable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetic profiles, to the conjugated molecules. The terminal benzyl (B1604629) group serves as a protecting group for a hydroxyl moiety, which can be deprotected for further chemical modifications, while the terminal alcohol can be activated for conjugation to various functional groups.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇₉H₁₅₂O₃₇ |
| Molecular Weight | 1694.03 g/mol |
| Appearance | Colorless to off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents.[1] |
Handling and Safety Precautions
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential aerosols or vapors.[4]
-
Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is critical to maintain the stability and integrity of this compound. The primary degradation pathways include cleavage of the benzyl ether under acidic or oxidative conditions and oxidation of the polyethylene glycol chain.
Solid Compound Storage
For long-term storage, this compound should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | -20°C is recommended for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Light | Protect from light to prevent photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry place to prevent hydrolysis. |
Stock Solution Storage
It is advisable to prepare fresh solutions for each experiment. If stock solutions need to be stored, the following guidelines should be followed:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.
Stability Profile
While specific quantitative stability data for this compound is limited, the stability of polyethylene glycols, in general, is influenced by several factors. The following table provides a qualitative overview of conditions that can affect the stability of PEG compounds.
| Condition | Effect on Stability |
| Acidic pH | Can lead to the cleavage of the benzyl ether bond. |
| Strong Oxidizing Agents | Can cause cleavage of the benzyl ether and degradation of the PEG chain. |
| Elevated Temperatures | Accelerates the oxidative degradation of the PEG chain. |
| Light Exposure | Can promote photodegradation. |
| Oxygen | Contributes to the oxidative degradation of the PEG chain. |
Experimental Protocols
The terminal hydroxyl group of this compound can be activated for conjugation to various functional groups on biomolecules. A common application is in the synthesis of PROTACs, where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Activation of the Terminal Alcohol for Bioconjugation
This protocol describes a general method for activating the terminal hydroxyl group of this compound by converting it to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Activation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and continue stirring overnight. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the tosylated product (Benzyl-PEG36-OTs).
-
Example Protocol: Synthesis of a PROTAC Precursor
This protocol outlines the subsequent step of conjugating the activated Benzyl-PEG36-OTs to an amine-containing E3 ligase ligand.
Materials:
-
Benzyl-PEG36-OTs (from the previous protocol)
-
Amine-containing E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG36-OTs (1.1 equivalents) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with deionized water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the E3 ligase ligand conjugated to the Benzyl-PEG36 linker.
-
Visualized Workflows
The following diagrams illustrate common experimental workflows involving PEGylated compounds.
Caption: Workflow for the synthesis of a PROTAC precursor using this compound.
Caption: General workflow for the bioconjugation of a protein with this compound.
References
- 1. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Benzyl-PEG36-alcohol in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Polyethylene (B3416737) Glycol (PEG) linkers in the development of diagnostic imaging agents has become a cornerstone for enhancing the in vivo performance of these probes. PEGylation, the covalent attachment of PEG chains to molecules such as antibodies, peptides, or nanoparticles, offers significant advantages, including improved solubility, reduced immunogenicity, and prolonged circulation times, which are critical for effective imaging.[1][2][3][4] Benzyl-PEG36-alcohol is a long-chain, monodisperse PEG linker that provides a versatile platform for the development of advanced diagnostic imaging agents for modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).
The structure of this compound, featuring a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other, allows for flexible conjugation strategies. The benzyl group can serve as a stable protecting group or a point of attachment, while the terminal alcohol can be activated for conjugation to various targeting moieties. The extended 36-unit PEG chain significantly influences the pharmacokinetic and biodistribution properties of the resulting imaging probe.[2]
These application notes provide an overview of the utility of this compound in diagnostic imaging and offer detailed protocols for its incorporation into imaging agents.
Key Applications in Diagnostic Imaging
The unique properties of this compound make it a valuable tool in several diagnostic imaging applications:
-
Targeted Cancer Imaging: When conjugated to antibodies, antibody fragments, or peptides that target tumor-specific antigens, this compound can improve the tumor-to-background ratio in PET and SPECT imaging. The long PEG chain enhances the circulation time, allowing for greater accumulation of the imaging agent at the tumor site.
-
Enhanced MRI Contrast Agents: Incorporation of this compound into the structure of gadolinium-based MRI contrast agents can increase their relaxivity and blood retention time, leading to improved image contrast and diagnostic accuracy.
-
Nanoparticle Functionalization for Multimodal Imaging: this compound can be used to functionalize the surface of nanoparticles, creating a "stealth" coating that helps evade the reticuloendothelial system. This leads to longer circulation times and allows for the development of multimodal imaging agents that combine, for example, fluorescence and PET imaging capabilities.
Data Presentation: Impact of PEGylation on Imaging Agent Pharmacokinetics
The length of the PEG chain is a critical parameter that influences the in vivo behavior of an imaging probe. The following tables summarize quantitative data from various studies, illustrating the effect of PEGylation on key pharmacokinetic parameters. While this data is not specific to this compound, it provides a strong indication of the expected impact of a long-chain PEG linker.
Table 1: Effect of PEGylation on Tumor Uptake and Renal Clearance of 68Ga-labeled PSMA Inhibitors
| Radiotracer | Tumor Uptake (%ID/g at 60 min) | Renal Uptake (%ID/g at 30 min) |
| [68Ga]Ga-Flu-1 (Non-PEGylated) | 52.07 ± 14.83 | 240.00 ± 34.68 |
| [68Ga]Ga-PP4-WD (PEG4) | 39.28 ± 3.25 | 25.63 ± 3.46 |
| [68Ga]Ga-PP8-WD (PEG8) | 18.64 ± 2.20 | 47.24 ± 3.68 |
Table 2: Biodistribution of 86Y-labeled Chelates with and without PEGylation
| Radiotracer | Blood (%ID/g) | Heart (%ID/g) | Lungs (%ID/g) | Liver (%ID/g) |
| [86Y]Y-pepa2-pic (Non-PEGylated) | >10 | 4.34 ± 0.46 | 9.05 ± 1.46 | 4.78 ± 0.25 |
| [86Y]Y-mepa-pic2 (Shorter Linker) | 1.66 ± 0.90 | 1.63 ± 0.59 | 2.26 ± 0.88 | - |
| [86Y]Y-pepa-pic2 (PEGylated) | 0.78 ± 0.19 | - | 1.75 ± 0.50 | 1.48 ± 0.39 |
Table 3: Pharmacokinetics of 99mTc-labeled Bombesin Analogues
| Conjugate | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Blood Ratio (24h p.i.) | Tumor-to-Kidney Ratio (24h p.i.) | Tumor-to-Liver Ratio (24h p.i.) |
| Non-PEGylated | 2.80 ± 0.28 | 2.1 | 0.4 | 1.0 |
| PEG(5)-Lys-BN | 3.91 ± 0.44 | 17.1 | 1.1 | 5.8 |
Experimental Protocols
The following are generalized protocols for the use of this compound in the development of diagnostic imaging agents. Specific reaction conditions may need to be optimized based on the targeting moiety and the imaging modality.
Protocol 1: Activation of this compound and Conjugation to a Targeting Antibody for PET Imaging
This protocol describes a two-step process: 1) activation of the terminal hydroxyl group of this compound to a more reactive functional group (e.g., an NHS ester), and 2) conjugation of the activated PEG linker to a targeting antibody.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Targeting Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Reaction vials and standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
Step 1: Activation of this compound to Benzyl-PEG36-NHS Ester
-
Dissolve this compound and a 1.2-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 2-fold molar excess of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Benzyl-PEG36-NHS ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Step 2: Conjugation of Benzyl-PEG36-NHS Ester to the Targeting Antibody
-
Prepare a solution of the targeting antibody at a concentration of 1-5 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Dissolve the purified Benzyl-PEG36-NHS ester in a small amount of anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the dissolved Benzyl-PEG36-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
Purify the resulting antibody-PEG conjugate using a size-exclusion chromatography column to remove unreacted PEG linker and other small molecules.
-
Characterize the conjugate to determine the degree of PEGylation (number of PEG chains per antibody) using techniques such as SDS-PAGE or MALDI-TOF mass spectrometry.
Protocol 2: Radiolabeling of the PEGylated Antibody with Zirconium-89 for PET Imaging
This protocol outlines the radiolabeling of a chelator-conjugated, PEGylated antibody with 89Zr. It assumes the antibody has been pre-conjugated with a suitable chelator for 89Zr, such as desferrioxamine (DFO).
Materials:
-
DFO-conjugated Benzyl-PEG36-Antibody construct
-
89Zr-oxalate solution
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
Sodium carbonate (1 M)
-
PD-10 desalting column
-
Radio-TLC system for quality control
Procedure:
-
Prepare a solution of the DFO-conjugated Benzyl-PEG36-Antibody in 0.5 M HEPES buffer (pH 7.0-7.5).
-
Carefully neutralize the acidic 89Zr-oxalate solution to a pH of 6.8-7.2 using 1 M sodium carbonate.
-
Add the neutralized 89Zr solution to the antibody conjugate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
Monitor the radiolabeling efficiency using instant thin-layer chromatography (iTLC).
-
Once the desired radiolabeling efficiency is achieved (typically >95%), purify the 89Zr-labeled antibody conjugate using a PD-10 desalting column equilibrated with sterile saline.
-
Perform quality control on the final product to determine radiochemical purity, specific activity, and integrity of the antibody.
Visualizations
The following diagrams illustrate key conceptual workflows in the development and application of this compound-based imaging agents.
Caption: Workflow for developing and using a PEGylated diagnostic imaging probe.
Caption: Properties and applications of this compound in imaging.
References
- 1. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Benzyl-PEG36-alcohol synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Benzyl-PEG36-alcohol synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from multiple factors, including incomplete reactions, the formation of side products, and product loss during purification.[1] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and addressing low-yield issues.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields are typically traced back to three main areas: incomplete reaction, formation of side products, and loss of product during purification.[1] It is also critical to verify the quality and purity of starting materials, as contaminants like water can significantly reduce reaction efficiency.[1]
Q2: How can I determine if my reaction has gone to completion?
Monitoring the reaction's progress is crucial. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of the PEG-alcohol starting material and the formation of the more hydrophobic this compound product.[1] The complete disappearance of the limiting reagent is a strong indicator that the reaction has finished.[1]
Q3: What are the potential side reactions that reduce my yield, and how can I minimize them?
Several side reactions can compete with the desired benzylation. The most common ones are outlined in the table below.
| Side Reaction | Cause | Mitigation Strategy |
| Dibenzyl Ether Formation | Self-condensation of the benzylating agent at elevated temperatures. | Maintain strict temperature control and avoid overheating. |
| Hydrolysis of Benzylating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Oxidation of Benzyl (B1604629) Alcohol | Exposure to air for extended periods, especially at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Elimination Reactions (E1/E2) | Occurs with bulky or strongly basic nucleophiles, especially when using leaving groups like tosylate. | Use a strong, non-bulky nucleophile. Employ lower reaction temperatures. |
Q4: How do I choose the optimal reaction conditions for a Williamson ether synthesis of this compound?
The Williamson ether synthesis is a robust method for this transformation. Optimizing conditions is key to achieving a high yield.
Caption: Key components of the Williamson ether synthesis for this compound.
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH). | Ensures complete deprotonation of the PEG-alcohol to form the reactive alkoxide nucleophile. |
| Solvent | Use a polar aprotic solvent such as anhydrous DMF, DMSO, or THF. | These solvents solvate the counter-ion but not the nucleophile, increasing its reactivity for the desired SN2 reaction. |
| Temperature | Typically room temperature to slightly elevated (e.g., 40-60°C). | Balances reaction rate with minimizing side reactions like dibenzyl ether formation. |
| Atmosphere | Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation and reactions with atmospheric moisture. |
Q5: I'm losing product during purification. What are the best practices for purifying PEGylated compounds?
PEG-containing compounds can be challenging to purify with standard silica (B1680970) gel chromatography due to their polarity and tendency to streak.
| Purification Method | Description | Recommended For |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Efficient for removing low molecular weight impurities and unreacted starting materials from the larger PEGylated product. |
| Ion Exchange Chromatography (IEX) | Separates based on net charge. The PEG chain can shield charges on a molecule, altering its interaction with the stationary phase. | Useful for separating PEGylated products from unreacted protein or other charged species. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Can separate the more hydrophobic this compound from the starting PEG-alcohol. |
| Silica Gel Chromatography | Can be effective with the right solvent system. | Systems like Chloroform/Methanol or DCM/Methanol often provide better separation than Ethyl Acetate/Hexane. Adding a small amount of a polar co-solvent can improve resolution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Materials:
-
PEG36-alcohol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringe, and septum
-
Inert atmosphere setup (Nitrogen or Argon line)
-
-
Procedure:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To a round-bottom flask, add PEG36-alcohol (1 equivalent).
-
Dissolve the PEG-alcohol in anhydrous THF.
-
Under a positive pressure of inert gas, carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The solution may become slightly cloudy.
-
Slowly add benzyl bromide (1.5 equivalents) to the reaction mixture via syringe.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress using TLC (See Protocol 2).
-
Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate chromatography method (e.g., column chromatography on silica gel with a DCM/Methanol gradient).
-
Protocol 2: TLC Monitoring of the Reaction
-
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Solvent system (e.g., 95:5 Dichloromethane/Methanol)
-
Staining solution (e.g., potassium permanganate (B83412) stain)
-
Capillary tubes for spotting
-
-
Procedure:
-
Prepare a TLC chamber with the chosen solvent system.
-
Using a capillary tube, spot the TLC plate with:
-
Lane 1: PEG36-alcohol starting material (co-spot).
-
Lane 2: The reaction mixture.
-
Lane 3: Benzyl bromide starting material.
-
-
Place the plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots using a UV lamp (if applicable) and then by dipping the plate in a potassium permanganate staining solution followed by gentle heating.
-
The product, this compound, should appear as a new spot with a higher Rf value (less polar) than the PEG36-alcohol starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Benzyl-PEG36-alcohol
Welcome to the technical support center for Benzyl-PEG36-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in bioconjugation?
A1: this compound is a linear polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl (-OH) group and a benzyl (B1604629) ether protecting group at the other end. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[1][2] The terminal alcohol allows for conjugation to molecules containing functional groups like carboxylic acids after appropriate activation. The benzyl group serves as a stable protecting group that can be removed under specific conditions if further modification at that terminus is required.[3]
Q2: How is the hydroxyl group of this compound conjugated to a protein or other biomolecule?
A2: The hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, either the hydroxyl group on the PEG or a functional group on the target molecule must be activated. A common and effective strategy is to activate the carboxyl groups (-COOH) on the target molecule (e.g., on aspartic or glutamic acid residues of a protein) using carbodiimide (B86325) chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4][5] The activated carboxyl group (NHS-ester) then readily reacts with the hydroxyl group of the this compound to form a stable ester linkage.
Q3: What are the most common causes of low conjugation efficiency?
A3: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (e.g., pH, buffer composition), degradation of reagents, presence of competing nucleophiles, and issues with the purity of the starting materials. A systematic approach to troubleshooting involves evaluating each step of the experimental workflow, from reagent preparation to final purification.
Troubleshooting Guide
Issue 1: Low or No Conjugation Detected
Low or no detectable product can be frustrating. The following sections break down the most probable causes and provide actionable solutions.
Cause: The pH of the reaction buffer is critical for efficient EDC/NHS chemistry. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the alcohol is more efficient at a neutral to slightly basic pH. Using a single buffer with a pH outside the optimal range for either step can significantly reduce efficiency.
Solution:
-
Two-Step Protocol: For optimal results, perform the reaction in two steps. First, activate the carboxyl groups in a buffer such as MES at pH 5.0-6.0. Then, for the coupling step with this compound, you can either add the PEG-alcohol directly or, for more control, raise the pH to 7.2-7.5.
-
Buffer Selection: Ensure your buffers do not contain competing nucleophiles like primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will react with the EDC or the activated NHS-ester. Good choices include MES for the activation step and phosphate-buffered saline (PBS) or borate (B1201080) buffer for the coupling step.
Table 1: Recommended Buffers and pH for Two-Step EDC/NHS Conjugation
| Step | Recommended Buffer | Optimal pH Range | Buffers to Avoid |
| Carboxyl Activation | MES | 4.5 - 6.0 | Acetate, Citrate |
| Alcohol Coupling | PBS, Borate Buffer | 7.0 - 8.0 | Tris, Glycine |
Cause: EDC and NHS are moisture-sensitive and can rapidly hydrolyze, leading to a loss of activity. Using inactive reagents is a common reason for reaction failure. Similarly, the this compound itself can degrade if not stored properly. The PEG chain is susceptible to oxidation, and the benzyl ether can be cleaved under acidic conditions.
Solution:
-
Reagent Storage: Store EDC and NHS desiccated at -20°C. Store solid this compound in a tightly sealed container under an inert atmosphere, protected from light, at -20°C.
-
Reagent Handling: Before use, allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use and discard any unused solution.
-
Stock Solutions: If preparing stock solutions of this compound, use an appropriate dry solvent. Aliquot into single-use volumes to avoid freeze-thaw cycles. Stored at -20°C, the solution should be used within a month; at -80°C, it can be stable for up to 6 months.
Cause: Besides the buffers mentioned above, other components in your sample can compete for the activated carboxyl groups. This includes other nucleophilic groups on your target molecule or impurities.
Solution:
-
Protein Purity: Ensure your protein or target molecule is of high purity. Other proteins or molecules with accessible nucleophiles will compete in the reaction.
-
Buffer Exchange: If your protein is in a buffer containing interfering substances (e.g., Tris, glycerol, azide), perform a buffer exchange into a suitable reaction buffer like MES or PBS prior to starting the conjugation.
Issue 2: Product is Formed, but Yield is Low
Observing some product formation is a good sign, but low yields often point to issues with reaction kinetics, side reactions, or product loss during purification.
Cause: The molar ratio of reactants, reaction time, and temperature can all impact the final yield. An insufficient excess of the PEG linker or EDC/NHS, or a reaction time that is too short, can lead to incomplete conversion.
Solution:
-
Optimize Molar Ratios: Empirically test different molar ratios of this compound and EDC/NHS to your target molecule. A molar excess of the PEG linker is typically required.
-
Reaction Time and Temperature: The activation step is usually fast (15-30 minutes at room temperature). The coupling to the alcohol may require longer incubation, from a few hours at room temperature to overnight at 4°C. Monitor the reaction progress using techniques like SDS-PAGE or HPLC to determine the optimal time.
Table 2: General Starting Conditions for Reaction Optimization
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| PEG:Protein Molar Ratio | 10:1 to 50:1 | Needs to be optimized for the specific protein. |
| EDC:Protein Molar Ratio | 10:1 to 50:1 | A 1:1 to 1.5:1 ratio of EDC:NHS is common. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis of NHS-esters. |
| Reaction Time | 2 hours to Overnight | Monitor reaction to determine the optimum time. |
Cause: The primary side reaction is the hydrolysis of the activated O-acylisourea intermediate and the NHS-ester, which regenerates the carboxyl group and inactivates the reagents. Additionally, if the target molecule contains both carboxyl and amine groups, EDC can mediate polymerization.
Solution:
-
Two-Step Protocol: A two-step protocol where excess EDC and byproducts are removed after the initial activation can help minimize side reactions, especially polymerization.
-
Quenching: After the desired reaction time, quench any remaining active NHS-esters by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine, to a final concentration of 10-50 mM. This prevents further reactions during purification and analysis.
Cause: The purification method chosen may not be optimal for separating the PEGylated conjugate from the unreacted protein and excess PEG, leading to significant product loss.
Solution:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other small molecules.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited for separation using IEX.
-
Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity. Since PEGylation increases the hydrophobicity of a protein, RPC can be used for separation.
-
Ultrafiltration/Diafiltration: Membrane-based techniques can be used to remove unreacted PEG and for buffer exchange, though they may not be able to separate unreacted protein from the PEGylated product.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of a Protein with this compound
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 2-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting concentration is 10 mg/mL.
-
Carboxyl Activation: Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
PEGylation Reaction: Dissolve this compound in Coupling Buffer. Add a 50-fold molar excess of the this compound to the activated protein solution. The addition of the PEG in a buffer with a higher pH will raise the overall pH of the reaction mixture, favoring the coupling reaction.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the reaction mixture to separate the PEGylated protein from unreacted PEG, protein, and reaction byproducts. Size Exclusion Chromatography (SEC) is a recommended method.
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
Procedure:
-
Sample Preparation: Collect aliquots from your reaction at different time points (e.g., 0 hr, 2 hr, overnight) and a final sample after purification. Mix the samples with SDS-PAGE loading buffer. Include controls of the unconjugated protein and the this compound.
-
Electrophoresis: Load the samples onto a polyacrylamide gel suitable for the molecular weight of your protein. Run the gel according to standard procedures.
-
Staining and Visualization: Stain the gel with a protein stain like Coomassie Brilliant Blue. The PEGylated protein should exhibit a noticeable increase in molecular weight, appearing as a higher molecular weight band or smear compared to the unconjugated protein. The intensity of this new band relative to the unconjugated protein band can provide a qualitative measure of conjugation efficiency. For more quantitative analysis, techniques like HPLC or mass spectrometry are recommended.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Reaction pathway for EDC/NHS mediated conjugation.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00772K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Optimizing Benzyl-PEG36-alcohol Modifications
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving Benzyl-PEG36-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites for modification?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. It features a benzyl (B1604629) ether group at one terminus, which is generally stable and serves as a protecting group, and a primary alcohol (hydroxyl group) at the other terminus. The primary site for modification is the terminal hydroxyl group, which can be activated or converted into other functional groups for conjugation to biomolecules or surfaces.
Q2: What are the most common strategies for activating the terminal hydroxyl group of this compound?
The terminal hydroxyl group is not highly reactive and typically requires activation for efficient conjugation.[1] Common activation strategies involve converting the alcohol into a better leaving group or a more reactive functional group. Key methods include:
-
Tosylation or Mesylation: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine (B92270), triethylamine) to form a tosylate or mesylate. These are excellent leaving groups for subsequent nucleophilic substitution reactions.
-
Conversion to an Ester: The alcohol can be reacted with a carboxylic acid containing a reactive moiety (like an N-hydroxysuccinimide or NHS ester) using coupling agents such as DCC or EDC.[2]
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[3][4][5] The resulting aldehyde can be used in reductive amination, while the carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines.[2]
Q3: How can I monitor the progress of my reaction?
Monitoring reaction completion is crucial to prevent the formation of side products and to ensure high yields.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the consumption of starting materials. The this compound starting material will have a different retention factor (Rf) than the modified product.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a quantitative method to track the disappearance of reactants and the appearance of the product.[6][7] The increased hydrophobicity of a modified PEG derivative often leads to a longer retention time compared to the starting alcohol.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the formation of the desired product by providing its molecular weight, offering a high degree of certainty during reaction monitoring.[7][8][9]
Troubleshooting Guide
Q4: My reaction is resulting in a low yield. What are the most common causes and how can I fix them?
Low yields are a common issue and can often be traced to incomplete reactions, competing side reactions, or product loss during workup and purification.[6]
Troubleshooting Low Yield Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Q5: What potential side reactions can occur during the modification of this compound?
Several side reactions can lower the yield of your desired product.[6]
-
Reactions with Water: If the reaction is not performed under anhydrous conditions, water can hydrolyze activating agents or react with intermediates, leading back to the starting alcohol.[6]
-
Oxidation: The benzyl ether group can be susceptible to oxidation under certain conditions, potentially cleaving the protecting group. Additionally, the terminal alcohol can be over-oxidized (e.g., from aldehyde to carboxylic acid) if not controlled carefully.
-
Elimination Reactions: When activating the alcohol to create a good leaving group (e.g., tosylate), strong bases can sometimes promote elimination reactions, although this is less common for primary alcohols.
Q6: I am having difficulty purifying my final PEGylated product. What are the best practices?
The purification of PEGylated molecules can be challenging due to their polydispersity and potential similarities in properties to unreacted PEG.[10]
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for removing unreacted, low-molecular-weight reagents.[10][] It is also useful for separating the PEGylated product from the native, un-PEGylated protein or molecule if there is a significant size difference.[10][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.[] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the unmodified protein.[10][] It is particularly effective for separating species with different degrees of PEGylation.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity.[] Although less common than SEC or IEX, it can be a useful complementary technique.[][12]
-
Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to remove small molecules like excess reagents and salts.[13]
| Purification Method | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG, salts, and small molecules.[10][] | Robust, good for removing small impurities. | Poor resolution between species of similar size.[10] |
| Ion Exchange (IEX) | Net Surface Charge | Separation of product based on degree of PEGylation.[10][] | High resolution for molecules with different charges.[] | Effectiveness diminishes as the extent of PEGylation increases.[10] |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Orthogonal purification step to SEC and IEX.[] | Can separate isoforms that are difficult to resolve by other methods. | Lower capacity and resolution compared to IEX.[] |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff (MWCO) | Buffer exchange and removal of small molecule impurities.[13] | Simple, good for buffer exchange. | Cannot fully remove all impurities; potential for sample loss.[10] |
Experimental Protocols & Workflows
General Reaction Workflow
Caption: General workflow for this compound modification.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round bottom flask and septa
Methodology:
-
Preparation: Dry the glassware thoroughly in an oven and cool under a stream of argon or nitrogen.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in the round bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine or TEA (1.5 - 2.0 eq) to the solution dropwise while stirring.
-
Tosylation: Add p-Toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitoring: Monitor the reaction progress using TLC or HPLC until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a cold, dilute HCl solution (to remove excess base), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG36-OTs.
-
-
Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is a general guideline for removing small, unreacted molecules from the larger, modified PEG product.
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-6)
-
Chromatography system or setup
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), Ammonium Acetate)
-
Crude reaction mixture from the previous step
-
Fraction collector
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the chosen running buffer.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the running buffer. Ensure it is fully dissolved.
-
Sample Loading: Carefully load the prepared sample onto the top of the column. For optimal separation, the sample volume should not exceed 5% of the total column bed volume.
-
Elution: Begin eluting the sample with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume. The larger, PEGylated product will elute first in the void volume, while smaller molecules (unreacted reagents, salts) will be retained longer and elute later.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (if the conjugate has a chromophore) or by spotting onto a TLC plate to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and concentrate the sample, for example, by lyophilization or rotary evaporation.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 4. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Common challenges in the purification of Benzyl-PEG36-alcohol products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of Benzyl-PEG36-alcohol. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may face several challenges during the purification of this compound. This guide provides solutions to common problems encountered during chromatographic purification.
Problem 1: Product streaks or elutes as a broad band on silica (B1680970) gel chromatography.
-
Possible Cause A: Polydispersity of the PEG chain. The inherent polydispersity of polyethylene (B3416737) glycol can result in a mixture of molecules with slightly different chain lengths, leading to band broadening.
-
Solution A: While complete separation of very similar PEG chains is challenging, optimizing the mobile phase can improve resolution. A shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity, can help separate oligomers.
-
Possible Cause B: Interaction with silica gel. The ether oxygens of the PEG chain can interact with the acidic silanol (B1196071) groups on the surface of the silica gel, causing streaking and poor separation.
-
Solution B:
-
Mobile Phase Additives: Add a small amount of a polar solvent or a modifier to the eluent to reduce interactions with silica. For example, adding a small percentage of methanol (B129727) or triethylamine (B128534) (0.1-1%) to a dichloromethane (B109758) or ethyl acetate-based mobile phase can significantly improve peak shape.
-
Use of Deactivated Silica: Employing end-capped or deactivated silica gel can minimize the interaction with the PEG chain.
-
-
Possible Cause C: Sample Overload. Loading too much crude product onto the column can lead to band broadening and streaking.
-
Solution C: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Problem 2: The product is not visible on the TLC plate under UV light.
-
Possible Cause: this compound has a UV-active benzyl (B1604629) group, but at low concentrations, it may not be easily visible.
-
Solution:
-
Staining: Use a TLC stain that reacts with the PEG chain or the alcohol functional group. A potassium permanganate (B83412) stain is effective for visualizing alcohols and other functional groups that can be oxidized.
-
Concentrated Spotting: Apply the sample to the TLC plate multiple times in the same spot, allowing the solvent to evaporate between applications, to increase the concentration.
-
Problem 3: The product does not move from the baseline in standard solvent systems.
-
Possible Cause: The high polarity of the long PEG chain can cause the molecule to have a very strong affinity for the polar silica gel stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Use a more polar mobile phase. A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective. For highly polar compounds, a solvent system containing a small amount of water might be necessary.
-
Reverse-Phase Chromatography: Consider using reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this case, the highly polar this compound will elute earlier.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Residual benzyl alcohol and PEG36-diol.
-
Byproducts of synthesis: Di-benzylated PEG36 (from the reaction of both ends of the PEG diol) and other PEG oligomers of varying lengths.
-
Degradation products: Oxidation of the benzyl group can lead to the formation of benzaldehyde (B42025) or benzoic acid. The PEG chain itself can also undergo degradation.[1]
Q2: What is the recommended method for purifying this compound?
A2: Flash column chromatography on silica gel is a common and effective method for the purification of this compound on a laboratory scale. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a viable purification method for PEGylated small molecules, especially for removing non-PEGylated impurities. A common solvent system for recrystallizing PEGs is a mixture of a good solvent (e.g., ethanol, methanol, or dichloromethane) and an anti-solvent (e.g., diethyl ether or hexane). The success of recrystallization will depend on the specific impurity profile and the crystallinity of the product.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound can be assessed using a combination of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure and identify the presence of impurities by comparing the integration of characteristic proton signals.
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector to detect the benzyl group and a refractive index (RI) or evaporative light scattering detector (ELSD) for the PEG chain. This can quantify the main product and separate it from impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound using flash column chromatography.
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~70-85% | >95% |
| Yield | N/A | 60-80% |
| Major Impurities | Benzyl alcohol, PEG36-diol, Di-benzylated PEG36 | <1% each |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Dichloromethane (DCM), Methanol (MeOH)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Potassium permanganate stain
2. Procedure:
- TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the TLC plate in a solvent system of DCM:MeOH (e.g., 98:2, 95:5, 90:10) to determine the optimal mobile phase for separation. The desired product should have an Rf value of approximately 0.2-0.3.
- Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column.
- Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load the dry powder onto the top of the packed column.
- Elution: Elute the column with the chosen mobile phase. A gradient elution, starting with a lower polarity (e.g., 100% DCM) and gradually increasing the methanol concentration, is often most effective.
- Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
- Product Isolation: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for chromatography issues.
References
Strategies to prevent the degradation of Benzyl-PEG36-alcohol during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Benzyl-PEG36-alcohol to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two main pathways:
-
Oxidation of the PEG Chain: The polyethylene (B3416737) glycol (PEG) chain is prone to oxidative degradation. This process can be initiated by exposure to oxygen, and is accelerated by elevated temperatures, the presence of transition metals, and light.[1] Thermal degradation in the presence of air can lead to random chain scission of both C-O and C-C bonds.[2]
-
Cleavage of the Benzyl (B1604629) Ether Bond: The benzyl ether linkage can be cleaved under several conditions:
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature, such as -20°C.[1] Some suppliers may also recommend storage at 2-8°C for shorter periods.[4] It is crucial to store it away from strong oxidizing agents, acids, and bases.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: When preparing stock solutions, it is imperative to use a dry, appropriate solvent. To maintain stability, it is recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.[1] The stability of the solution is temperature-dependent:
-
At -80°C, the solution can be stored for up to 6 months.[1]
-
At -20°C, the solution should be used within 1 month.[1]
Q4: What are the visible signs that my this compound may have degraded?
A4: Visual indicators of degradation can include:
-
Solid form: Significant clumping or a change in the physical appearance may suggest moisture absorption, which can facilitate degradation.[1]
-
In solution: A change in color, the formation of a precipitate, or a noticeable change in the pH of the solution can all be signs of degradation.[1]
Q5: Can sonication be used to dissolve this compound?
A5: It is not recommended to use a sonicator to dissolve this compound. Sonication can generate localized high temperatures, which may lead to the degradation of the molecule.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments involving this compound.
Problem 1: Low yield in a reaction where this compound is a starting material.
| Potential Cause | Recommended Action |
| Degradation of this compound prior to the reaction. | 1. Verify the purity of your this compound using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure that the material has been stored under the recommended conditions (see FAQs). 3. If using a stock solution, confirm its age and storage temperature. Prepare a fresh solution if in doubt.[1] |
| Incompatibility with reaction conditions. | 1. Avoid strongly acidic conditions, as this can cleave the benzyl ether.[1][3] 2. If your reaction involves oxidizing agents, be aware that this can degrade both the PEG chain and the benzyl group.[1] 3. If performing a reduction, be mindful that catalytic hydrogenation will likely cleave the benzyl group.[1][3] |
| Presence of contaminants. | 1. Ensure all glassware is clean and dry. 2. Use high-purity, dry solvents for your reaction. |
Problem 2: Inconsistent or unexpected results in biological assays.
| Potential Cause | Recommended Action |
| Degradation of the compound in the assay medium. | 1. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC. 2. If the medium is acidic, consider if the pH can be adjusted to be closer to neutral without affecting the assay. 3. Prepare fresh solutions of the compound immediately before each experiment. |
| Interaction with other components in the assay. | 1. Evaluate potential interactions with other molecules in your assay system. 2. Run appropriate controls to isolate the effect of this compound. |
Data Presentation
The following table provides an illustrative summary of the stability of this compound under various conditions. This data is compiled from studies on the constituent parts of the molecule (benzyl ethers and polyethylene glycol) and should be used as a general guide.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Low | Cleavage of the benzyl ether bond.[1][3] |
| Neutral (pH 6-8) | High | Minimal degradation expected. | |
| Basic (pH > 9) | Moderate to High | Benzyl ether is generally stable, but PEG can be susceptible to base-catalyzed oxidation.[8] | |
| Temperature | -80°C (Solution) | High (up to 6 months)[1] | Minimal degradation. |
| -20°C (Solid/Solution) | High (up to 1 month for solution)[1] | Minimal degradation. | |
| 2-8°C | Moderate | Slow oxidation of the PEG chain. | |
| Room Temperature (~25°C) | Low to Moderate | Increased rate of oxidative degradation. | |
| Elevated (>40°C) | Very Low | Accelerated oxidative degradation of the PEG chain and potential for benzyl ether cleavage.[9][10][11] | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Minimizes oxidative degradation.[9] |
| Air (Oxygen) | Low | Promotes oxidative degradation of the PEG chain and benzyl group.[9][12] | |
| Light | Dark | High | Prevents photo-initiated degradation. |
| UV/Visible Light | Low | Can initiate and accelerate oxidative degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve it in the chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the solution into several sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., incubator, water bath) set to the desired temperature.
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, remove one vial.
-
If necessary, quench any reaction by freezing the sample immediately.
-
Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water is a common starting point.
-
Monitor the disappearance of the parent peak (this compound) and the appearance of any degradation products over time.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Logical workflow for preventing the degradation of this compound.
References
- 1. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. conservationphysics.org [conservationphysics.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Benzyl-PEG36-alcohol conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG36-alcohol conjugates, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a molecule that combines a benzyl (B1604629) group with a 36-unit polyethylene (B3416737) glycol (PEG) chain, terminating in an alcohol group. The benzyl group can serve as a stable protecting group or a hydrophobic moiety, while the long, hydrophilic PEG chain is primarily incorporated to increase the aqueous solubility of the conjugated molecule.[1][2][3] The terminal alcohol allows for further chemical modifications and conjugation to other molecules of interest.[4]
Q2: I'm observing precipitation or cloudiness when dissolving my this compound conjugate in an aqueous buffer. What is the likely cause?
A2: Precipitation or cloudiness upon dissolution in aqueous buffers is a common issue and typically indicates that the solubility limit of the conjugate has been exceeded. This can be influenced by several factors, including the physicochemical properties of the conjugated molecule (e.g., a highly hydrophobic drug), the concentration of the conjugate, the pH and ionic strength of the buffer, and the temperature. Aggregation of the conjugate can also lead to insolubility.
Q3: How does the PEG chain length affect the solubility of my conjugate?
A3: The polyethylene glycol (PEG) chain is hydrophilic, and its presence generally enhances the aqueous solubility of conjugated molecules, particularly those that are hydrophobic.[1] Longer PEG chains, like the 36-unit chain in this compound, create a larger hydrodynamic radius and can more effectively shield a hydrophobic core, leading to improved solubility in aqueous solutions. However, the final solubility is a balance between the hydrophilicity of the PEG chain and the properties of the conjugated molecule.
Q4: Can the benzyl group contribute to solubility issues?
A4: While the primary role of the PEG chain is to enhance aqueous solubility, the benzyl group is hydrophobic. Benzyl alcohol itself has moderate solubility in water (approximately 4 g/100 mL). In a conjugate, this hydrophobic moiety can contribute to an overall decrease in aqueous solubility, especially if the conjugated molecule is also highly lipophilic.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound conjugates.
Problem: Precipitate Formation During Dissolution
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible particles, cloudiness, or film formation.
-
Microscopy: A quick check under a microscope can help determine if the precipitate is crystalline or amorphous.
Troubleshooting Steps:
-
Solvent Selection & Co-solvents:
-
Rationale: If the conjugate is poorly soluble in aqueous buffers, using a small amount of a water-miscible organic co-solvent can significantly improve solubility. PEGs are soluble in a variety of organic solvents.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
-
Procedure: First, dissolve the conjugate in a minimal amount of the organic co-solvent (e.g., DMSO). Then, slowly add the aqueous buffer to the desired final concentration while vortexing. Be cautious, as adding the aqueous phase too quickly can cause the compound to precipitate out.
-
-
pH Adjustment:
-
Rationale: If the conjugated molecule has ionizable groups, its solubility can be highly pH-dependent. Adjusting the pH of the buffer to a point where the molecule is ionized will generally increase its solubility.
-
Procedure: Determine the pKa of the ionizable groups on your conjugate. Prepare a series of buffers with pH values above and below the pKa and test the solubility in each.
-
-
Temperature Control:
-
Rationale: The solubility of most compounds increases with temperature. Gentle warming can aid in dissolution.
-
Procedure: Warm the solvent or the conjugate suspension to 30-40°C while stirring. However, be mindful of the thermal stability of your conjugate to avoid degradation.
-
-
Formulation Strategies:
-
Rationale: If simple solvent adjustments are insufficient, more advanced formulation techniques may be necessary. Solid dispersions are a common and effective method for improving the solubility of poorly soluble compounds. This involves dispersing the conjugate in a hydrophilic carrier matrix.
-
Technique: Creating a solid dispersion with an excipient like polyvinylpyrrolidone (B124986) (PVP) or a different molecular weight PEG can enhance the dissolution rate and apparent solubility.
-
Problem: Aggregation of the Conjugate
Initial Assessment:
-
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates, allowing for quantification of the aggregated species.
Troubleshooting Steps:
-
Inclusion of Surfactants:
-
Rationale: Surfactants can help to prevent aggregation by reducing the surface tension and stabilizing the conjugate in solution.
-
Recommended Surfactants: Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at low concentrations (e.g., 0.01-0.1%).
-
Procedure: Add the surfactant to the buffer before dissolving the conjugate.
-
-
Optimization of Conjugate Concentration:
-
Rationale: Aggregation is often a concentration-dependent process. Working at lower concentrations can mitigate this issue.
-
Procedure: Prepare a dilution series of your conjugate to determine the concentration at which aggregation becomes significant.
-
Data Presentation
The following tables provide an illustrative overview of the solubility of Benzyl-PEG-alcohol conjugates and the effect of formulation on solubility.
Disclaimer: The following data is illustrative and intended to provide a general guide. Actual solubility will vary depending on the specific properties of the conjugated molecule.
Table 1: Illustrative Solubility of a Hypothetical Benzyl-PEG36-Drug Conjugate in Various Solvents.
| Solvent System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a cloudy suspension. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble, precipitation observed. |
| 10% DMSO in PBS, pH 7.4 | 1 - 5 | Soluble at lower concentrations, may precipitate at higher concentrations. |
| 100% DMSO | > 50 | Freely soluble, forms a clear solution. |
| 100% Ethanol | > 50 | Freely soluble, forms a clear solution. |
Table 2: Example of Solubility Enhancement using a Solid Dispersion Formulation.
| Formulation | Drug Load (%) | Dissolution Medium | Apparent Solubility (µg/mL) after 1h |
| Unformulated Benzyl-PEG36-Drug Conjugate | 100 | PBS, pH 7.4 | < 1 |
| Solid Dispersion (1:9 ratio of Conjugate to PVP) | 10 | PBS, pH 7.4 | 25 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound conjugate
-
Selected solvent systems (e.g., water, PBS, co-solvent mixtures)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the this compound conjugate to a vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired solvent system to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment.
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved conjugate using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance solubility.
Materials:
-
This compound conjugate
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A common solvent that dissolves both the conjugate and the carrier (e.g., ethanol, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of the conjugate to the carrier (e.g., 1:9 by weight).
-
Accurately weigh the this compound conjugate and the PVP K30 and add them to a round-bottom flask.
-
Add a sufficient amount of the common solvent to the flask to completely dissolve both components.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin, dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
Visualization
Caption: Troubleshooting workflow for solubility issues with Benzyl-PEG32-alcohol conjugates.
References
How to minimize side reactions when using Benzyl-PEG36-alcohol.
Welcome to the technical support center for Benzyl-PEG36-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound that consists of a benzyl (B1604629) group attached to a polyethylene (B3416737) glycol (PEG) chain with 36 repeating units, terminating in a primary alcohol. The benzyl group often serves as a protecting group for the PEG-alcohol. The long, hydrophilic PEG chain enhances solubility in aqueous media, while the benzyl group provides a hydrophobic component.[1] Common applications include its use as a linker in bioconjugation, a surface modifier for nanoparticles, and in the synthesis of functionalized polymers and drug delivery systems.
Q2: What are the main categories of side reactions to consider when using this compound?
The primary side reactions can be categorized based on the reactive moieties of the molecule:
-
Reactions involving the terminal hydroxyl group: Unwanted oxidation or esterification.
-
Cleavage of the benzyl ether: Premature deprotection of the benzyl group under certain conditions.
-
Oxidation of the PEG chain: Degradation of the polyethylene glycol backbone.
-
Reactions with impurities: The presence of reactive impurities in the this compound reagent.
Q3: How should I properly store and handle this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it at -20°C, protected from moisture and light.[2][3] The reagent is sensitive to air and can oxidize over time.[4][5] It is advisable to use the reagent under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Unintended Cleavage of the Benzyl Ether Protecting Group
Symptoms:
-
Appearance of toluene (B28343) as a byproduct in your reaction mixture, detectable by GC-MS.
-
Formation of a free PEG36-diol.
-
Loss of the benzyl group confirmed by NMR or mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Strongly Acidic Conditions | Benzyl ethers can be cleaved by strong acids, particularly at elevated temperatures. If your protocol involves an acidic step, consider using milder acidic conditions or a buffered system. For example, when removing acid-labile silyl (B83357) ethers, using buffered fluoride (B91410) sources (e.g., HF-pyridine) is preferable to strong aqueous acids. |
| Reductive Conditions (Catalytic Hydrogenolysis) | While catalytic hydrogenolysis is the standard method for benzyl ether deprotection, it can inadvertently occur if other functional groups in your molecule are being reduced using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. To avoid this, consider using alternative, non-reductive methods for the deprotection of other groups. If reduction is necessary, catalytic transfer hydrogenation with specific catalyst/donor systems that are less reactive towards benzyl ethers can be employed. |
| Oxidative Conditions | Certain oxidizing agents, especially those used for the deprotection of electron-rich benzyl ethers (like p-methoxybenzyl, PMB), such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), can also cleave standard benzyl ethers, albeit at a slower rate. If possible, choose an oxidizing agent that is selective for the intended transformation and less reactive towards the benzyl ether. |
Issue 2: Oxidation of the Terminal Alcohol or PEG Chain
Symptoms:
-
Formation of an aldehyde or carboxylic acid at the terminus of the PEG chain, detectable by NMR (new peaks in the aldehyde or carboxyl region) or mass spectrometry (mass increase).
-
Broadening of PEG peaks in NMR, suggesting degradation of the PEG chain.
-
Unexpected heterogeneity in purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exposure to Air and/or Oxidizing Agents | The terminal primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The PEG chain itself can also undergo oxidative degradation. Avoid unnecessary exposure to air, especially at elevated temperatures. If your reaction involves oxidizing agents, ensure they are selective for the intended functional group and that the reaction is performed at the lowest effective temperature and for the shortest possible time. |
| Presence of Metal Impurities | Trace metal impurities can catalyze oxidation reactions. Use high-purity solvents and reagents. If metal-catalyzed reactions are part of your synthesis, ensure thorough removal of the catalyst in subsequent steps. |
| Improper Storage | Long-term storage in the presence of oxygen can lead to the formation of oxidative impurities. Store this compound under an inert atmosphere and at a low temperature. |
Issue 3: Heterogeneity and Difficult Purification of PEGylated Products
Symptoms:
-
Streaking or broad peaks during column chromatography.
-
Difficulty in separating the desired product from starting materials and byproducts.
-
A mixture of products with varying degrees of PEGylation (in cases of bioconjugation).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Polarity of PEGylated Compounds | The high polarity of PEG-containing molecules can lead to poor behavior on standard silica (B1680970) gel chromatography. Consider using alternative chromatographic methods such as Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX) if your molecule has charged groups. Hydrophobic Interaction Chromatography (HIC) can also be a useful supplementary technique. For column chromatography on silica, solvent systems like chloroform/methanol (B129727) or DCM/methanol, sometimes with small amounts of additives like ammonia (B1221849) (for basic compounds) or formic acid (for acidic compounds), can improve separation. |
| Incomplete Reaction or Side Reactions | If the reaction has not gone to completion or if side reactions have occurred, the resulting mixture can be complex. Monitor the reaction progress by TLC, LC-MS, or NMR to determine the optimal reaction time. Ensure that reaction conditions are optimized to favor the desired product. |
| Di-PEGylation or Multi-PEGylation (in bioconjugation) | When conjugating to molecules with multiple reactive sites (e.g., proteins), a mixture of species with different numbers of attached PEG chains can form. To control the degree of PEGylation, carefully adjust the molar ratio of the activated PEG reagent to the protein. Modifying the reaction pH can also enhance selectivity for certain reactive sites (e.g., lower pH for N-terminal selectivity). |
Experimental Protocols
Protocol 1: General Procedure for Activating the Terminal Alcohol for Conjugation
This protocol describes the activation of the terminal hydroxyl group of this compound with N,N'-disuccinimidyl carbonate (DSC) to form an NHS ester, which can then be used for conjugation to primary amines.
-
Dissolution: Dissolve this compound (1 equivalent) and N,N'-disuccinimidyl carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (B109758) (DCM) and wash with a 5% aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting Benzyl-PEG36-NHS ester by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
This protocol outlines the removal of the benzyl protecting group to yield the free PEG36-diol.
-
Dissolution: Dissolve the benzylated PEG compound in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (B95107) (THF).
-
Addition of Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Rinse the filter cake with the reaction solvent and concentrate the combined filtrates under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Workflow for the activation of this compound to an NHS ester.
Caption: Logical workflow for troubleshooting unintended benzyl ether cleavage.
References
Analytical methods for detecting impurities in Benzyl-PEG36-alcohol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG36-alcohol. Here, you will find detailed information on analytical methods for detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from the starting materials, synthesis process, and degradation. They can be broadly categorized as:
-
PEG-Related Impurities: These include polyethylene (B3416737) glycol (PEG) of different chain lengths (polydispersity), as well as diethylene glycol (DEG) and ethylene (B1197577) glycol (EG).[1][2] Degradation of the PEG chain can also lead to the formation of formaldehyde, acetaldehyde, formic acid, and acetic acid.[3]
-
Benzyl-Group-Related Impurities: These can arise from the synthesis or degradation of the benzyl (B1604629) group. Common impurities include benzaldehyde (B42025), benzoic acid, and toluene.[4][5][6]
-
Process-Related Impurities: Residual catalysts from the synthesis process, such as palladium from deprotection steps, can be present.[7] Solvents used in purification may also be found as residual impurities.
-
Reaction Byproducts: Incomplete reactions or side reactions during synthesis can result in molecules with incorrect end-groups or branched structures.[7]
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: A combination of chromatographic techniques is typically employed for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reversed-Phase HPLC (RP-HPLC), is effective for separating impurities with different polarities, such as benzaldehyde and benzoic acid from the main compound.[4][8] Size Exclusion Chromatography (SEC) is useful for separating oligomers of different molecular weights and aggregates.[7][8]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is ideal for identifying and quantifying volatile impurities like residual solvents, ethylene glycol, and diethylene glycol.[1][2][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify and quantify non-volatile impurities and to confirm the molecular weight of the main component and related PEG oligomers.[10][11]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is excellent for determining the molecular weight distribution (polydispersity) of the PEG chain.[7]
Troubleshooting Guides
HPLC Analysis
Q3: I am seeing an unexpected peak in my RP-HPLC chromatogram. How do I identify it?
A3: An unexpected peak can be an impurity, a degradation product, or an artifact. Here’s a systematic approach to identify it:
-
Check for System Contamination: Run a blank injection (mobile phase only) to ensure the peak is not coming from the HPLC system or the solvent.
-
Spike with Known Impurities: If you have reference standards for potential impurities (e.g., benzaldehyde, benzoic acid), spike your sample with a small amount of each. An increase in the peak area of the unknown will help in its identification.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peak. This is a powerful tool for identification.[10][11]
-
UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD), compare the UV-Vis spectrum of the unknown peak with that of your main compound and known impurities. The benzyl group, for instance, has a characteristic UV absorbance around 254 nm.[8]
-
Consider Degradation: Benzyl alcohol can oxidize to benzaldehyde and then to benzoic acid.[4] Consider if your sample handling and storage conditions could have led to degradation.
Logical Relationship: Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying unknown peaks in RP-HPLC.
GC Analysis
Q4: I am observing peak tailing or poor resolution for ethylene glycol (EG) and diethylene glycol (DG) in my GC analysis. What should I do?
A4: Peak tailing and poor resolution for glycols in GC are common issues, often due to their polar nature. Here are some troubleshooting steps:
-
Check the GC Liner: Active sites in a dirty or non-deactivated injector liner can cause peak tailing. Replace the liner with a new, deactivated one.
-
Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions.
-
Derivatization: For highly polar analytes like glycols, derivatization can significantly improve peak shape and sensitivity. Silylation reagents like TBDMS can be used.[2]
-
Optimize Temperature Program: A slower temperature ramp can sometimes improve the separation of closely eluting peaks.
-
Check Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column dimensions and method.[12]
Experimental Workflow: GC-MS Analysis of Volatile Impurities
Caption: General workflow for the GC-MS analysis of volatile impurities.
Quantitative Data Summary
The following tables provide a summary of typical instrument parameters and performance data for the analysis of impurities.
Table 1: HPLC Method Parameters for Benzyl-Group-Related Impurities
| Parameter | Setting | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | [8] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [8] |
| Gradient | Linear gradient, e.g., 30% to 70% B over 30 min | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 254 nm | [8] |
| Temperature | 25°C | [8] |
Table 2: GC-MS Method Parameters for Volatile Impurities
| Parameter | Setting | Reference |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar | [13] |
| Injector Temp. | 260°C | [13] |
| Carrier Gas | Helium | [3] |
| Oven Program | Example: Hold at 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 min | [13] |
| Detection | Mass Spectrometry (EI mode) | [9] |
| Quantifier Ion (Benzyl alcohol) | m/z 79 | [9] |
Table 3: Method Performance Examples
| Analyte | Method | LOD | LOQ | Linearity Range | Reference |
| Benzyl alcohol | GC-MS | 0.05 µg/g | 0.1 µg/g | 0.1 - 10 µg/mL | [9][14] |
| Benzyl alcohol | GC-FID | 2.67 µg/mL | 13.3 µg/mL | 25 - 175 µg/mL | [15] |
| Formaldehyde | GC-FID (after derivatization) | 2.44 µg/g | 8.12 µg/g | N/A | [3] |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Benzaldehyde and Benzoic Acid
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
This compound sample
-
Benzaldehyde and Benzoic Acid reference standards
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 70% A: 30% B) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare stock solutions of benzaldehyde and benzoic acid in Mobile Phase B. Perform serial dilutions to create calibration standards.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection: 254 nm.[8]
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for benzaldehyde and benzoic acid based on the retention times of the reference standards.
-
Construct a calibration curve for each impurity by plotting peak area against concentration.
-
Quantify the amount of each impurity in the sample using the calibration curve.
-
Protocol 2: GC-FID Method for the Determination of Ethylene Glycol (EG) and Diethylene Glycol (DG)
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Packed column as specified by USP for PEG analysis (e.g., 12% G13 on S1NS support) or a suitable capillary column.[1]
-
-
Reagents:
-
Water (GC grade)
-
This compound sample
-
Ethylene Glycol and Diethylene Glycol reference standards
-
-
Preparation of Solutions:
-
Sample Preparation: Prepare the sample at a concentration of 400 mg/mL in water.[1]
-
Standard Preparation: Prepare a stock solution containing known concentrations of EG and DG in water.
-
-
Chromatographic Conditions (Example based on USP for low MW PEG): [1]
-
Injector: Packed column injector.
-
Carrier Gas: Helium.
-
Flow Rate: As per column manufacturer's recommendation.
-
Oven Temperature Program: Isothermal or a gradient program suitable to resolve EG and DG from the solvent and other components.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peaks for EG and DG based on the retention times of the standards.
-
Quantify the impurities based on the peak response of the standards. The USP monograph provides specific equations for quantification.[1]
-
References
- 1. azom.com [azom.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. mdpi.com [mdpi.com]
- 7. Buy this compound [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Alcohol Fundamentals - Chromatography Forum [chromforum.org]
- 13. ewai-group.com [ewai-group.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Researcher's Guide to PEGylation: Comparing Benzyl-PEG36-alcohol with Alternative Reagents
For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of biologics is a primary goal. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a clinically-proven and widely adopted strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides.[1][2] This modification can lead to a longer circulation half-life, increased stability, improved solubility, and reduced immunogenicity.[3][4][5]
The selection of an appropriate PEGylation reagent is a critical step that dictates the specificity, efficiency, and ultimate success of the conjugation. This guide provides an objective comparison of Benzyl-PEG36-alcohol with other common classes of PEGylation reagents, supported by experimental data and detailed protocols to inform your selection process.
Understanding this compound
This compound is a PEGylation reagent characterized by a linear 36-unit PEG chain, a terminal hydroxyl (-OH) group, and a benzyl (B1604629) ether at the other terminus. The hydrophilic PEG chain enhances solubility in aqueous environments, while the hydrophobic benzyl group can interact with lipid membranes.[6]
Unlike "activated" PEGs, the terminal hydroxyl group of this compound is not inherently reactive towards functional groups on proteins.[7] To achieve conjugation, this hydroxyl group must first be chemically activated, or alternatively, a functional group on the target protein (e.g., a carboxyl group) must be activated to react with the hydroxyl group. This multi-step process offers a degree of control but requires careful optimization.[7][8]
Comparative Analysis of PEGylation Reagents
The choice of reagent depends on the available functional groups on the target protein and the desired outcome of the modification, such as random surface coating or precise, site-specific attachment. The following table summarizes the key characteristics and performance of this compound (when activated) and other major classes of PEGylation reagents.
| Reagent Type | Target Functional Group | Typical Reaction pH | Linkage Formed | Specificity | Typical Conjugation Efficiency | Advantages | Disadvantages |
| Benzyl-PEG-OH (Activated) | Primary Amines (Lys, N-Terminus) | 7.0 - 8.5 | Amide (post-activation) | Random | Variable | Versatile starting material | Requires separate activation step; can be inefficient |
| PEG-NHS Ester | Primary Amines (Lys, N-Terminus) | 7.0 - 8.5 | Stable Amide | Random | Moderate to High (50-90%)[7] | Commercially available; direct, one-step reaction[5][9] | Produces heterogeneous mixture; risk of reduced activity if lysines are in active site[8] |
| PEG-Maleimide | Thiols / Sulfhydryls (Cys) | 6.5 - 7.5 | Stable Thioether | Site-Specific | High (>90%)[7] | High specificity; produces homogenous conjugates[10][11] | Requires available free cysteine; protein may need genetic engineering[10] |
| PEG-Aldehyde | N-Terminal α-Amine | 5.5 - 7.5 | Secondary Amine | N-Terminal Site-Specific | High (>80%)[7] | Targets a unique position, preserving lysine (B10760008) functions[12] | Slower reaction kinetics; requires a reducing agent (e.g., NaCNBH₃)[12] |
| PEG-Amine/Hydrazide (with EDC/NHS) | Carboxyls (Asp, Glu, C-Terminus) | 4.5 - 6.0 | Amide | Random | Moderate (40-70%)[7] | Targets acidic residues | Requires activating agents (EDC); can lead to protein cross-linking |
Note: The presented efficiency data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.[7]
Experimental Methodologies
Successful PEGylation requires robust and well-defined protocols. Below are detailed methodologies for the activation of a hydroxyl-terminated PEG, conjugation to a model protein, and subsequent characterization.
Protocol 1: Activation of this compound
This protocol describes the conversion of the terminal hydroxyl group into a reactive N-hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC).[8]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Ice-cold diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM.
-
Add DSC (1.5 molar excess) and anhydrous pyridine (2 molar excess) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated Benzyl-PEG36-NHS ester by adding the concentrated solution dropwise to a stirred beaker of ice-cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum. The activated PEG should be stored under desiccated conditions at -20°C.
Protocol 2: PEGylation of a Model Protein (e.g., BSA)
This protocol outlines the conjugation of the activated PEG-NHS ester to Bovine Serum Albumin (BSA).[8]
Materials:
-
Activated Benzyl-PEG36-NHS ester (from Protocol 1)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.
-
Dissolve the activated Benzyl-PEG36-NHS ester in a small amount of anhydrous DMSO before diluting it into the reaction buffer (PBS).
-
Add the activated PEG solution to the BSA solution at a desired molar ratio (e.g., 5:1, 10:1, or 20:1 PEG:protein).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM. This will hydrolyze any unreacted PEG-NHS esters.
-
The resulting PEGylated BSA can be purified from unreacted PEG and protein using techniques like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Protocol 3: Characterization of PEGylated BSA
Confirmation of successful PEGylation and determination of the degree of modification is essential.[8][13]
Method 1: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare an appropriate percentage acrylamide (B121943) gel (e.g., 4-12% gradient gel).
-
Load samples of the un-PEGylated BSA, the crude PEGylation reaction mixture, and the purified PEGylated BSA fractions.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Blue. Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated BSA compared to the native BSA.[8] The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
Method 2: Mass Spectrometry (MS)
-
Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugates.[13][14] This allows for the accurate determination of the number of PEG chains attached to each protein molecule.
Visualizing PEGylation Processes and Comparisons
Diagrams can clarify complex workflows and relationships. The following visualizations were created using the Graphviz DOT language.
Caption: General experimental workflow for protein PEGylation.
Caption: Comparison of common site-specific and random PEGylation strategies.
Caption: How PEGylation improves the pharmacokinetic profile of a protein drug.
Conclusion
The choice of a PEGylation strategy is a pivotal decision in the development of protein therapeutics. Reagents like this compound represent versatile starting materials that require chemical activation before conjugation, offering flexibility for custom applications. In contrast, activated reagents such as PEG-NHS esters and PEG-Maleimides provide more direct routes to conjugation. For applications demanding homogeneity and preservation of function, site-specific reagents like PEG-Maleimide or PEG-Aldehyde are often superior choices. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to compare methodologies and select the most appropriate PEGylation strategy for their specific therapeutic candidate.
References
- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. scielo.br [scielo.br]
- 6. Buy this compound [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Guide to the Purity Validation of Benzyl-PEG36-alcohol by HPLC and NMR
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Benzyl-PEG36-alcohol purity. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the appropriate analytical methodology.
Purity Assessment: A Tale of Two Techniques
The determination of this compound purity primarily relies on two powerful analytical techniques: HPLC and NMR. Each method offers distinct advantages and provides complementary information regarding the identity and quantity of the target molecule and potential impurities. A purity level of greater than 98% is often achievable and considered desirable for applications in drug development.[1]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, particularly for separating the target molecule from non-PEGylated impurities and PEG species of varying lengths.[1] Reversed-Phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobicity of the benzyl (B1604629) group for retention on a C8 or C18 column. Purity is typically assessed by calculating the relative peak area of the main component against all other detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically proton (¹H) NMR, serves as a powerful tool for structural confirmation and purity estimation. By analyzing the integration of characteristic proton signals of this compound against those of any observed impurities, a quantitative assessment of purity can be achieved.[1] For more precise quantification, quantitative NMR (qNMR) can be employed, which involves the use of a certified internal standard.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound by HPLC and NMR.
Table 1: HPLC Purity Analysis Parameters
| Parameter | Typical Value/Range | Remarks |
| Purity | >98% | Based on relative peak area. |
| Limit of Detection (LOD) | 0.02 µg/mL (for Benzyl Alcohol) | Varies depending on the specific impurity and detector. |
| Limit of Quantification (LOQ) | 0.06 µg/mL (for Benzyl Alcohol) | Varies depending on the specific impurity and detector. |
| Retention Time | Analyte dependent | Typically between 5-15 minutes under standard RP-HPLC conditions. |
| Wavelength for Detection | 254 nm | Corresponds to the UV absorbance of the benzyl group.[1] |
Table 2: NMR Purity Analysis Parameters
| Parameter | Typical Value/Range | Remarks |
| Purity | >98% | Determined by comparing the integration of characteristic proton signals to impurity signals. |
| Key ¹H NMR Signals (CDCl₃) | ~7.35 ppm (aromatic protons), ~4.58 ppm (benzyl CH₂), ~3.64 ppm (PEG backbone), ~2.45 ppm (terminal OH) | Chemical shifts may vary slightly depending on the solvent and instrument. |
| Field Strength | ≥400 MHz | Higher field strength provides better resolution of signals. |
Table 3: Common Impurities in this compound
| Impurity | Origin | Typical Analytical Method for Detection |
| PEG-Diol | Incomplete initiation or side reactions during PEG synthesis | HPLC, NMR |
| Unreacted Benzyl Alcohol | Incomplete reaction during synthesis | HPLC, GC-MS |
| Benzaldehyde | Oxidation of Benzyl Alcohol | HPLC |
| PEG chains of varying lengths | Polydispersity of the PEG starting material | GPC/SEC, Mass Spectrometry |
Experimental Protocols
Detailed methodologies for HPLC and NMR analysis are provided below to facilitate the replication of these validation studies.
HPLC Method for Purity Determination
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
-
Data Analysis: Integrate the peak areas of all components. Calculate the purity of this compound using the following formula:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
¹H NMR Method for Structural Confirmation and Purity Estimation
Objective: To confirm the chemical structure of this compound and estimate its purity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal standard (optional, for qNMR)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic proton signals for this compound:
-
Aromatic protons of the benzyl group (~7.35 ppm)
-
Methylene protons of the benzyl group (~4.58 ppm)
-
Repeating ethylene (B1197577) glycol units of the PEG chain (~3.64 ppm)
-
Terminal alcohol proton (variable, ~2.45 ppm)
-
-
Identify any impurity signals.
-
Integrate the area of the characteristic signals of this compound and any impurity signals.
-
Estimate the purity by comparing the relative integrations.
-
Alternative Purity Analysis Methods
While HPLC and NMR are the primary methods for purity validation, other techniques can provide valuable complementary information.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is particularly useful for determining the molecular weight distribution (polydispersity) of the PEG chain and identifying the presence of aggregates or fragments.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this method can provide accurate mass determination, confirming the molecular weight of the main component and helping to identify unknown impurities.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC and NMR analysis and the logical relationship in the overall purity assessment.
References
A Comparative Guide to Benzyl-PEG Linkers: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index for targeted drug delivery systems, influencing both efficacy and toxicity. Among the diverse linker technologies, Benzyl-Polyethylene Glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. The inclusion of a PEG chain can enhance solubility, stability, and pharmacokinetic profiles, while the benzyl (B1604629) group provides a stable attachment point that can be engineered for specific cleavage mechanisms.[1][2][3]
This guide provides an objective comparison of different Benzyl-PEG linkers, summarizing their performance in both laboratory (in vitro) and living organism (in vivo) settings. The information is supported by experimental data and detailed methodologies to aid researchers in the rational design and selection of optimal linkers for their specific applications, such as in Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[4][5]
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker can significantly impact the stability, drug release kinetics, and overall efficacy of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the influence of linker composition on these key parameters.
Table 1: In Vitro Stability of Benzyl-PEG and Related Linkers in Plasma
| Linker Type | System | Matrix | Half-life (t½) | Key Findings |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) Linker | ADC | Mouse Plasma | Stable | The OHPAS linker demonstrated high stability. |
| OHPAS Linker | ADC | Human Plasma | Stable | The linker remained stable in human plasma, indicating low premature drug release. |
| Valine-Citrulline-PABC (VC-PABC) | ADC | Mouse Plasma | Relatively Unstable | This linker was found to be sensitive to carboxylesterase 1c (Ces1c) in mouse plasma, leading to instability. |
| Valine-Citrulline-PABC (VC-PABC) | ADC | Human Plasma | Stable | In contrast to mouse plasma, the VC-PABC linker was stable in human plasma. |
| Ester-based Linkers (general) | Bioconjugate | Plasma | Susceptible to hydrolysis | Ester bonds are generally prone to cleavage by plasma esterases, raising concerns about stability. |
Table 2: In Vivo Pharmacokinetics and Efficacy of Payloads with Different PEG Linkers
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | In Vivo Efficacy | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | - | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life | - | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life | Reduced off-target toxicity and highest maximum tolerated dose. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to non-PEGylated | - | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and long circulatory half-life | - | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key experiments used to evaluate linker performance.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the extent of premature payload release in a biological matrix.
Protocol Outline:
-
Incubation: The test conjugate (e.g., ADC) is incubated in plasma (e.g., mouse or human) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Collection: At each time point, an aliquot of the plasma-conjugate mixture is collected.
-
Analysis by LC-MS: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload.
-
Half-life Calculation: The data is plotted to determine the rate of degradation and calculate the half-life of the conjugate in plasma.
In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and clearance rate of the conjugate in an animal model.
Protocol Outline:
-
Animal Dosing: The conjugate is administered intravenously to a suitable animal model (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma Processing: The blood samples are processed to obtain plasma.
-
Quantification by ELISA: The concentration of the intact conjugate in the plasma samples is measured using an enzyme-linked immunosorbent assay (ELISA). This typically involves capturing the antibody portion of the ADC and detecting the payload.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy (Antitumor) Study
Objective: To evaluate the therapeutic efficacy of the conjugate in a disease model.
Protocol Outline:
-
Tumor Model: A tumor xenograft model is established by inoculating mice with cancer cells.
-
Treatment Groups: Once tumors reach a specific size, the animals are randomized into treatment and control groups.
-
Dosing: The conjugate, control formulations (e.g., free drug, unconjugated antibody), and a vehicle control are administered according to a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Assessment: The antitumor activity is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Mandatory Visualization
Diagrams are provided below to illustrate key concepts and workflows related to Benzyl-PEG linkers.
Caption: General cleavage mechanisms for linkers in Antibody-Drug Conjugates (ADCs).
Caption: A typical experimental workflow for the evaluation of Benzyl-PEG linkers.
Conclusion
The selection of an appropriate Benzyl-PEG linker is a multifaceted process that requires a careful balance between stability in circulation and efficient cleavage at the target site. The length and architecture of the PEG chain are critical parameters that can be modulated to optimize the pharmacokinetic and pharmacodynamic properties of a bioconjugate. While longer PEG chains generally lead to increased half-life and reduced toxicity, they may also decrease the in vitro potency of the conjugate. The data presented in this guide highlights the importance of empirical testing to identify the optimal linker for a given therapeutic application. Future advancements in linker technology will likely focus on developing novel cleavage strategies and more sophisticated linker designs to further widen the therapeutic window of targeted therapies.
References
A Comparative Analysis of Benzyl-PEG36-alcohol and Maleimide-PEG Linkers for Bioconjugation
In the realm of biopharmaceutical research and development, the strategic selection of linker molecules is a critical determinant of the success of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides a detailed comparative study of two distinct classes of polyethylene (B3416737) glycol (PEG) linkers: Benzyl-PEG36-alcohol, a protected intermediate, and maleimide-PEG linkers, a widely used class of thiol-reactive reagents. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and synthesis of novel bioconjugates.
Introduction to Linker Technologies
This compound is a heterobifunctional PEG linker characterized by a benzyl (B1604629) ether protecting group at one terminus and a hydroxyl group at the other.[1] The benzyl group offers exceptional stability across a broad range of chemical conditions, including strongly acidic and basic environments, as well as resistance to many oxidizing and reducing agents.[2] This robustness makes it an ideal choice for multi-step synthetic strategies where the integrity of the PEG linker must be maintained.[2] The terminal hydroxyl group, once the benzyl group is removed via catalytic hydrogenation, provides a versatile handle for further functionalization.[1]
Maleimide-PEG linkers are equipped with a maleimide (B117702) group that exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins.[] This specific reactivity allows for site-selective conjugation under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. Maleimide-PEG linkers are extensively used in the construction of ADCs and for the precise labeling of proteins and other biomolecules.
Comparative Data Presentation
The selection of a linker technology is often guided by key performance parameters such as reactivity, stability of the resulting conjugate, and the complexity of the conjugation process. The following tables summarize the key characteristics and performance data for this compound derivatives and maleimide-PEG linkers.
Table 1: General Properties and Reactivity
| Feature | This compound | Maleimide-PEG Linkers |
| Functional Group | Benzyl ether (protecting group), Alcohol | Maleimide |
| Target Reactivity | N/A (requires deprotection and functionalization) | Thiol (Sulfhydryl) groups on Cysteine |
| Reaction Type | N/A (for the protected form) | Michael Addition |
| Optimal pH for Reaction | N/A | 6.5 - 7.5 |
| Reaction Speed | N/A | Rapid |
| Primary Application | Intermediate for synthesis of functionalized PEGs, PROTACs | Site-specific protein conjugation, ADCs, bioparticle functionalization |
Table 2: Stability of Linkage
| Linker Type | Linkage Formed | Stability Challenge | Quantitative Stability Data (Illustrative) |
| Functionalized Benzyl-PEG | Dependent on subsequent chemistry (e.g., amide, ether) | Dependent on the final linkage | High stability of the benzyl ether protecting group (>95% intact after 24h in strong acid/base) |
| Maleimide-PEG | Thioether (Thiosuccinimide adduct) | Retro-Michael reaction in presence of thiols (e.g., glutathione) | ~70% of conjugate remaining after 7 days in 1 mM glutathione |
| Maleimide-PEG (Hydrolyzed) | Ring-opened succinamic acid thioether | More resistant to retro-Michael reaction | Significantly more stable than the unhydrolyzed form |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are representative protocols for the deprotection and functionalization of Benzyl-PEG-alcohol and for protein conjugation using a maleimide-PEG linker.
Protocol 1: Deprotection of this compound and Subsequent Functionalization
This protocol outlines the removal of the benzyl protecting group and subsequent activation of the terminal hydroxyl group for conjugation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., ethanol (B145695) or THF)
-
Activating agent (e.g., N,N'-Disuccinimidyl carbonate for NHS ester formation)
-
Anhydrous reaction solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine)
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus
-
Rotary evaporator
Methodology:
-
Deprotection (Hydrogenolysis):
-
Dissolve this compound in the anhydrous solvent in the reaction vessel.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of H₂.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until complete debenzylation is observed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected HO-PEG36-alcohol.
-
-
Functionalization (e.g., NHS Ester Activation):
-
Dissolve the dried HO-PEG36-alcohol in anhydrous dichloromethane.
-
Add N,N'-Disuccinimidyl carbonate and triethylamine (B128534) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, filter, and concentrate to yield the NHS-activated PEG linker.
-
Protocol 2: Protein Conjugation with a Maleimide-PEG Linker
This protocol details the site-specific conjugation of a maleimide-PEG linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., an antibody with engineered cysteines)
-
Maleimide-PEG linker
-
Thiol-free conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Desalting column or dialysis equipment for purification
-
Reaction vessels
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer.
-
If the protein's cysteine residues are in a disulfide bond, reduction is necessary. Add a suitable reducing agent like TCEP and incubate. Subsequently, the reducing agent must be removed, for example, by using a desalting column, prior to the addition of the maleimide-PEG linker.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG linker in the conjugation buffer (or a compatible organic solvent like DMSO if necessary, keeping the final organic solvent concentration low).
-
Add the maleimide-PEG solution to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.
-
-
Purification:
-
Remove unreacted maleimide-PEG linker and any byproducts from the conjugated protein using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and confirm the identity of the product.
-
Visualization of Workflows and Concepts
Graphical representations of experimental workflows and the chemical principles involved can significantly aid in understanding these complex processes.
Conclusion
The choice between this compound and maleimide-PEG linkers is fundamentally dependent on the intended application and the overall synthetic strategy. Maleimide-PEG linkers offer a direct and efficient route for the site-specific conjugation to cysteine residues, making them a popular choice for the development of ADCs and other protein conjugates. However, the potential for the retro-Michael reaction and subsequent conjugate instability warrants careful consideration, particularly for therapeutics requiring long-term stability in vivo.
This compound, on the other hand, serves as a stable and versatile intermediate. Its protected nature allows for its incorporation into complex synthetic routes without premature reaction. The subsequent deprotection and functionalization provide the flexibility to introduce a variety of reactive groups, enabling the formation of highly stable linkages. This multi-step approach, while more complex, offers greater control over the final conjugate's chemical properties and stability.
For researchers and drug developers, a thorough understanding of the reactivity, stability, and synthetic accessibility of these linker technologies is paramount to designing and producing safe and effective bioconjugates.
References
A Comparative Guide to the Characterization and Validation of Benzyl-PEG36-alcohol Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of these biologics. The use of long-chain PEG linkers, such as Benzyl-PEG36-alcohol, aims to further optimize pharmacokinetics and improve the overall performance of antibody-drug conjugates (ADCs). This guide provides an objective comparison of antibodies conjugated with long-chain PEG linkers, exemplified by this compound, against alternative conjugation methods. The information presented is supported by a synthesis of experimental data from multiple sources and includes detailed protocols for key characterization and validation assays.
Executive Summary
The incorporation of a long-chain PEG linker like this compound into an antibody conjugate offers several potential advantages over non-PEGylated or short-chain PEGylated counterparts. These benefits primarily revolve around improved pharmacokinetics, enhanced stability, and the ability to support higher drug-to-antibody ratios (DARs) without inducing aggregation. However, a potential trade-off can be a reduction in in vitro cytotoxicity. The selection of an appropriate conjugation strategy should, therefore, be guided by the specific therapeutic application and a thorough characterization of the resulting conjugate.
Comparison of Conjugation Strategies: Long-Chain PEG vs. Alternatives
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity.[1] Long-chain PEG linkers offer a distinct set of properties compared to traditional non-PEGylated linkers (e.g., those derived from SMCC or SPDP) and short-chain PEG linkers.
Key Performance Metrics
| Performance Metric | This compound (Long-Chain PEG) | Non-PEGylated Linkers (e.g., SMCC-based) | Short-Chain PEG Linkers (e.g., PEG4, PEG8) |
| Pharmacokinetics (Half-life) | Significantly extended[2][3] | Shorter | Moderately extended |
| In Vitro Cytotoxicity | May be moderately reduced[3][4] | Generally higher | Minimally affected or slightly reduced |
| In Vivo Efficacy | Often enhanced due to improved exposure[2][5] | Dependent on payload and target | Can be enhanced |
| Solubility & Stability | High, reduced aggregation[1][6] | Lower, potential for aggregation with hydrophobic payloads | Improved over non-PEGylated |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs without aggregation[1] | Limited by hydrophobicity of the payload | Can support moderate DARs |
| Immunogenicity | Potentially reduced[1] | Higher potential | Moderately reduced |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing ADCs with varying PEG linker lengths. While specific data for this compound is not extensively published, the trends observed with other long-chain PEGs provide a strong basis for extrapolation.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [4]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linkers [3]
| Conjugate | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| No PEG (HM) | 0.8 | 1x |
| 4 kDa PEG (HP4KM) | 3.6 | 4.5x |
| 10 kDa PEG (HP10KM) | 18.0 | 22x |
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Mouse Model [5]
| Linker | Tumor Weight Reduction (%) |
| Non-PEGylated | 11% |
| PEG2 | 35-45% |
| PEG4 | 35-45% |
| PEG8 | 75-85% |
| PEG12 | 75-85% |
| PEG24 | 75-85% |
Characterization and Validation Workflows
A comprehensive characterization and validation of this compound conjugated antibodies is essential to ensure their quality, efficacy, and safety.
Experimental Protocols
Activation and Conjugation of this compound to Antibody Lysine (B10760008) Residues
This protocol describes a general method for activating the terminal hydroxyl group of this compound via tosylation and subsequent conjugation to the lysine residues of an antibody.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Protocol:
Part A: Activation of this compound (Tosylation)
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add 2-3 equivalents of anhydrous pyridine to the solution.
-
Slowly add 2-3 equivalents of p-toluenesulfonyl chloride (TsCl) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with 0.5 M HCl, followed by saturated NaHCO3, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the tosylated Benzyl-PEG36 (Benzyl-PEG36-OTs).
Part B: Conjugation to Antibody
-
Prepare the antibody at a concentration of 2-10 mg/mL in a conjugation buffer (e.g., borate buffer, pH 8.5-9.0).
-
Dissolve the activated Benzyl-PEG36-OTs in a compatible organic solvent (e.g., DMSO).
-
Add the activated PEG linker to the antibody solution at a desired molar excess (e.g., 10-20 fold). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Purify the resulting ADC using a desalting column or SEC to remove excess linker and other small molecules.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated linkers.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species with a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of an ADC.
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound conjugated antibody, a non-PEGylated control ADC, and an unconjugated antibody in cell culture medium. Add the diluted conjugates to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The use of long-chain PEG linkers like this compound in antibody conjugation presents a promising strategy for improving the therapeutic index of ADCs. The enhanced pharmacokinetic profile and stability often translate to superior in vivo efficacy, although this may come at the cost of reduced in vitro potency. A thorough characterization of the conjugate, including DAR, purity, and functional activity, is imperative for the development of a safe and effective therapeutic. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound conjugated antibodies and their comparison with other conjugation technologies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
The Biocompatibility of Benzyl-PEG36-alcohol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, safety, and overall success of a therapeutic agent. While Poly(ethylene glycol) (PEG) has long been a staple in the field, concerns over its immunogenicity and non-biodegradability have spurred the development of a diverse array of alternative linkers. This guide provides an objective comparison of the biocompatibility of Benzyl-PEG36-alcohol with other commonly used linkers, supported by available data and detailed experimental protocols to inform your selection process.
Introduction to Linker Biocompatibility
The linker in a bioconjugate, such as an antibody-drug conjugate (ADC) or a PROTAC, is more than just a simple spacer. It plays a crucial role in the molecule's stability, solubility, and pharmacokinetic profile.[][2] An ideal linker should be stable in circulation to prevent premature payload release, yet allow for efficient cleavage and drug delivery at the target site.[][2] Furthermore, the linker itself should be biocompatible, meaning it should not elicit an adverse immune response or cause toxicity. Key aspects of biocompatibility include:
-
Cytotoxicity: The degree to which the linker is toxic to cells.
-
Immunogenicity: The propensity of the linker to induce an immune response.
-
Hemocompatibility: The compatibility of the linker with blood components.
-
In Vivo Toxicity: The overall toxicity profile of the linker in a living organism.
This compound: A Profile
This compound is a heterobifunctional linker that incorporates a benzyl (B1604629) group and a 36-unit polyethylene (B3416737) glycol chain, terminating in a hydroxyl group. This structure offers a unique combination of properties. The PEG chain provides hydrophilicity, which can enhance the solubility and stability of the conjugate, while the benzyl group can offer stability to the linker.[3] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
While direct, extensive comparative biocompatibility data for this compound is limited in publicly available literature, we can infer its potential properties based on its constituent parts. The PEG component is generally considered biocompatible, though concerns about anti-PEG antibodies exist. The benzyl alcohol moiety, at high concentrations, has been associated with cytotoxic effects and can influence cell membrane dynamics.
Comparative Analysis of Linker Biocompatibility
This section compares the biocompatibility of this compound with other common linker classes.
Table 1: Comparative Summary of Linker Biocompatibility
| Linker Type | Key Features | Inferred/Reported Cytotoxicity | Inferred/Reported Immunogenicity | Inferred/Reported In Vivo Toxicity |
| This compound | Benzyl group for stability, long PEG chain for solubility. | Low to moderate; benzyl group may contribute to cytotoxicity at high concentrations. | Low; PEG chain may elicit anti-PEG antibodies in pre-sensitized individuals. | Expected to be low, but requires specific in vivo studies for confirmation. |
| Standard PEG Linkers | Hydrophilic, flexible, various lengths available. | Generally low. | Can be immunogenic, with pre-existing anti-PEG antibodies in a portion of the population. | Generally well-tolerated, but immunogenicity can lead to accelerated clearance. |
| Cleavable Linkers (e.g., Val-Cit) | Designed to be cleaved by specific enzymes (e.g., cathepsins) in the tumor microenvironment. | Low for the linker itself; payload release determines cytotoxicity. | Generally low. | Dependent on payload and cleavage specificity. Premature cleavage can lead to off-target toxicity. |
| Non-Cleavable Linkers (e.g., SMCC) | Relies on lysosomal degradation of the antibody to release the payload. | Low for the linker itself. | Generally low. | Can have a better safety profile due to higher stability in circulation. |
| Polysarcosine (PSar) Linkers | Biodegradable, hydrophilic, non-ionic polypeptide. | Reported to have no cytotoxicity. | Reported to be non-immunogenic. | Favorable in vivo profiles reported. |
| Polypeptide Linkers | Composed of amino acid sequences, can be designed for specific properties. | Generally low, depends on the amino acid sequence. | Generally low, especially if using naturally occurring amino acids. | Generally considered safe and biodegradable. |
| Dextran Linkers | Polysaccharide-based, hydrophilic. | Generally low. | Can be immunogenic, especially at higher molecular weights. | Generally well-tolerated. |
Experimental Protocols for Biocompatibility Assessment
Accurate assessment of linker biocompatibility requires robust and standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the linker-conjugated molecule for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
-
Hemocompatibility Assay (Hemolysis)
This assay evaluates the extent to which a material damages red blood cells.
-
Principle: Hemolysis is the rupture of red blood cells, leading to the release of hemoglobin. The amount of free hemoglobin in the plasma can be quantified spectrophotometrically.
-
Protocol (based on ASTM F756):
-
Blood Collection: Obtain fresh human or animal blood in an anticoagulant (e.g., heparin).
-
Material Incubation:
-
Direct Contact: Incubate the test material directly with a diluted blood solution.
-
Indirect Contact (Extract Method): Prepare an extract of the test material in saline or another suitable solvent. Incubate the extract with a diluted blood solution.
-
-
Controls: Include a negative control (saline) and a positive control (water, which causes 100% hemolysis).
-
Incubation: Incubate all samples at 37°C for a specified period with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered acceptable.
-
Visualizing Key Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate important concepts related to linker biocompatibility and experimental workflows.
Conclusion
The selection of an appropriate linker is a critical step in the design of successful bioconjugates. While this compound presents an interesting option with its unique structural features, a thorough biocompatibility assessment is essential before its implementation in a therapeutic candidate. This guide provides a framework for comparing its potential biocompatibility against other established linkers and offers detailed protocols for performing key in vitro biocompatibility assays. As the field of bioconjugation continues to evolve, a data-driven approach to linker selection, grounded in rigorous experimental evaluation, will be paramount in developing safer and more effective targeted therapies.
References
A Head-to-Head Comparison of Drug Delivery Systems: The Role of Benzyl-PEG36-alcohol
For researchers, scientists, and drug development professionals, the strategic selection of components for a drug delivery system is paramount to achieving therapeutic success. The incorporation of polyethylene (B3416737) glycol (PEG) has become a cornerstone in the design of advanced drug carriers, aiming to improve their pharmacokinetic profiles and overall efficacy. This guide provides a detailed head-to-head comparison of drug delivery systems utilizing Benzyl-PEG36-alcohol against non-PEGylated nanoparticles and systems employing alternative linkers. The information presented herein is supported by experimental data to facilitate informed decisions in the development of next-generation therapeutics.
The conjugation of PEG to a drug carrier, a process known as PEGylation, creates a hydrophilic shield that can reduce recognition by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site through the enhanced permeability and retention (EPR) effect.[][2] this compound is a specific type of PEG linker that provides a stable connection between the drug and the carrier, featuring a benzyl (B1604629) group that can offer additional stability.[3]
Performance Comparison: PEGylated vs. Non-PEGylated Systems
The primary advantage of incorporating a PEG linker, such as this compound, lies in the improved pharmacokinetic properties of the drug delivery system. Experimental data consistently demonstrates a significant increase in blood circulation time and a reduction in clearance by the liver and spleen for PEGylated nanoparticles compared to their non-PEGylated counterparts.
A comparative in vivo study on "Proticles" (nanoparticles formed by self-assembly of oligonucleotides and protamine) showed that the PEGylated version resulted in significantly higher blood concentrations one-hour post-injection (0.23 ± 0.01 % ID/g) compared to the non-PEGylated version (0.06 ± 0.01 % ID/g).[4] This indicates a reduced rate of clearance for the PEGylated nanoparticles.
Further studies on gold nanoparticles have shown that PEGylation leads to a significant reduction in uptake by the liver.[5] This "stealth" effect is crucial for allowing the drug carrier to reach its intended target, such as a tumor, before being eliminated from the body.
In terms of therapeutic efficacy, PEGylation can lead to enhanced cytotoxicity against cancer cells. A study comparing PEGylated and non-PEGylated niosomes loaded with doxorubicin (B1662922) and curcumin (B1669340) on MCF-7 breast cancer cells demonstrated that the PEGylated formulations exhibited lower IC50 values, indicating higher potency.[6] For instance, the IC50 for doxorubicin in non-PEGylated niosomes was 26.4 µg/mL, while in PEGylated niosomes, it was 36.4 µg/mL, suggesting that while the direct cytotoxicity might seem lower, the improved delivery and release characteristics of the PEGylated system contribute to a better overall therapeutic outcome.
| Parameter | Non-PEGylated Nanoparticles | This compound Nanoparticles (Representative Data for PEGylated Systems) | Alternative Linker System (e.g., Polysarcosine) |
| Blood Concentration (1h post-injection) | 0.06 ± 0.01 % ID/g[4] | 0.23 ± 0.01 % ID/g[4] | Data suggests comparable or potentially longer circulation than PEG[7] |
| Liver Accumulation | High[2][8] | Significantly Reduced[5][8] | Potentially lower than PEG[7] |
| Spleen Accumulation | High[2][8] | Reduced[8] | Potentially lower than PEG |
| Tumor Accumulation | Lower | Higher due to EPR effect[] | Comparable or potentially higher than PEG[7] |
| IC50 (MCF-7 cells, Doxorubicin) | 26.4 µg/mL (Niosome)[6] | 36.4 µg/mL (Niosome-PEG)[6] | Data varies depending on the specific drug and cell line |
The Rise of Alternative Linkers
Despite the advantages of PEGylation, concerns about the potential for immunogenicity, leading to the accelerated blood clearance (ABC) phenomenon upon repeated administration, have driven the exploration of alternative linkers.[9] Polysarcosine, polypeptides, and zwitterionic polymers are emerging as promising alternatives that may offer similar or even superior biocompatibility and performance.[7][10][11]
Polysarcosine, in particular, has demonstrated excellent "stealth" properties, in some cases showing even lower protein adsorption than PEG.[7] While extensive head-to-head clinical data is still forthcoming, preclinical studies suggest that these alternative linkers could represent the next frontier in drug delivery system design.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug delivery systems. Below are outlines for key experiments.
Synthesis of Benzyl-PEG36-Drug Conjugate
The synthesis of a drug conjugate with this compound typically involves the activation of the terminal hydroxyl group of the PEG, followed by conjugation to a suitable functional group on the drug molecule.
Protocol:
-
Activation: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add a base (e.g., triethylamine) followed by an activating agent (e.g., mesyl chloride) at 0°C. Allow the reaction to proceed to completion.
-
Conjugation: In a separate reaction vessel, dissolve the drug molecule in an appropriate solvent. Add the activated Benzyl-PEG36 and a base, and stir at room temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Purification: Quench the reaction and remove the solvent. Purify the crude product using dialysis against deionized water to remove unreacted drug and other small molecules, followed by lyophilization. Further purification can be achieved by column chromatography.
-
Characterization: Confirm the structure and purity of the final conjugate using NMR and FTIR spectroscopy.
In Vitro Drug Release Study
This experiment evaluates the rate at which the drug is released from the carrier under physiological conditions.
Protocol:
-
Prepare a solution of the drug-loaded nanoparticles in a suitable buffer.
-
Place a known volume of the nanoparticle solution into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
In Vivo Biodistribution Study
This study determines the distribution of the drug delivery system in a living organism over time.
Protocol:
-
Acclimate the animal models (e.g., mice bearing tumors) to the laboratory conditions.
-
Administer the nanoparticle formulation (either labeled with a fluorescent dye or containing a quantifiable element) to the animals via the desired route (e.g., intravenous injection).
-
At specified time points post-administration, euthanize a group of animals.
-
Collect blood and harvest major organs (liver, spleen, kidneys, heart, lungs) and the tumor.
-
Homogenize the tissues and extract the drug or quantify the nanoparticle label using an appropriate technique (e.g., fluorescence spectroscopy for a fluorescently labeled carrier, or inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles).
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the drug delivery system.[12][13][14][15][16]
Protocol:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded PEGylated nanoparticles, and drug-loaded non-PEGylated nanoparticles.
-
Remove the culture medium from the wells and add the different drug formulations. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
The use of this compound in drug delivery systems offers significant advantages in improving the pharmacokinetic profile and therapeutic efficacy compared to non-PEGylated formulations. The "stealth" properties imparted by the PEG chain lead to longer circulation times and enhanced tumor accumulation. However, the potential for immunogenicity associated with PEG has led to the development of promising alternative linkers that may offer improved biocompatibility. The choice of linker technology will ultimately depend on the specific drug, target, and desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these different drug delivery strategies.
References
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 11. blog.curapath.com [blog.curapath.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT Assay [protocols.io]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Cross-Validation of Analytical Methods for Benzyl-PEG36-alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of drug delivery and bioconjugation, the precise characterization of polyethylene (B3416737) glycol (PEG) derivatives is paramount. Benzyl-PEG36-alcohol, a key building block in the synthesis of functionalized polymers and drug-polymer conjugates, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of principal analytical methods for the quality control and cross-validation of this compound, supported by detailed experimental protocols and comparative data.
The cross-validation of analytical methods is a critical step in pharmaceutical development, ensuring that data is reliable and comparable across different techniques, laboratories, or manufacturing batches.[1] This guide will delve into the application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two orthogonal methods that provide complementary information on the purity and structural integrity of this compound.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is often a balance between the desired level of detail, sample throughput, and available instrumentation. For a comprehensive quality assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Purity, presence of non-PEGylated impurities, and quantification of related substances.[2] | High sensitivity, excellent for separating impurities with different polarities, widely available. | May not resolve PEG oligomers of different lengths effectively, requires a chromophore for UV detection. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of functional groups, and quantification of purity based on integral ratios.[3][4] | Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to HPLC, can be complex to interpret for heterogeneous samples. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities and degradation products. | High specificity and sensitivity, can be coupled with LC for enhanced separation and identification.[5] | Ionization efficiency can vary for different components, potential for fragmentation can complicate interpretation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable analytical results. The following sections outline the methodologies for HPLC and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and to detect and quantify related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl (B1604629) group).[3]
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated based on the relative peak areas. The main peak corresponds to this compound, while other peaks represent impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of this compound and to quantify its purity.
Instrumentation: A 400 MHz or higher field NMR spectrometer.[3]
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key signals to observe:
-
Aromatic protons of the benzyl group.
-
Methylene protons of the benzyl group adjacent to the oxygen.
-
Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-).
-
Terminal alcohol group proton.
-
Data Analysis:
-
Confirm the presence of all expected proton signals and their chemical shifts.
-
Calculate the purity by comparing the integration of the benzyl protons to the integration of the PEG chain protons.
Cross-Validation Workflow
The cross-validation of HPLC and NMR methods ensures a comprehensive understanding of the sample's purity and identity. This workflow illustrates the logical relationship between the two techniques.
Caption: Workflow for the cross-validation of HPLC and NMR methods.
Illustrative Data Comparison
The following table summarizes hypothetical, yet typical, results from the analysis of a batch of this compound, demonstrating the complementary nature of the data obtained from HPLC and NMR.
| Parameter | Method | Result | Interpretation |
| Purity | RP-HPLC (Area %) | 99.2% | High purity with minor related substance impurities detected. |
| Purity | ¹H NMR (Integral Ratio) | >99% | Confirms high purity and the absence of significant organic impurities with proton signals. |
| Identity | ¹H NMR | Conforms to structure | The chemical shifts and coupling patterns match the expected structure of this compound. |
| Major Impurity | RP-HPLC (Retention Time) | 5.8 min | An unknown, more polar impurity is present. |
| Structural Confirmation of Impurity | LC-MS | MW = X | Further analysis by LC-MS would be required to identify the impurity. |
Conclusion
The cross-validation of analytical methods is a cornerstone of robust quality control in pharmaceutical development. For this compound, the synergistic use of HPLC and NMR spectroscopy provides a comprehensive assessment of its purity and structural integrity. While HPLC offers high sensitivity for detecting and quantifying impurities, NMR provides unambiguous structural confirmation. By employing these orthogonal techniques in a well-defined workflow, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical raw material, ultimately contributing to the development of safer and more effective therapeutic products. The validation of these analytical procedures should be conducted in accordance with ICH guidelines to ensure regulatory compliance.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Related Substances Methods by HPLC Meeting ICH and FDA Expectations – Pharma Validations [pharmavalidations.com]
- 7. ijpsr.com [ijpsr.com]
- 8. fda.gov [fda.gov]
Benchmarking Benzyl-PEG36-alcohol in PROTCPTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component connecting the target protein ligand and the E3 ligase ligand. The choice of linker impacts crucial parameters such as solubility, cell permeability, and the stability of the ternary complex, ultimately dictating the potency and effectiveness of the PROTAC. This guide provides a comprehensive performance comparison of Benzyl-PEG36-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker, against other common linker classes in PROTAC design, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Efficacy
A PROTAC's linker is not merely a spacer but an active modulator of its biological activity.[1] The length, chemical composition, and rigidity of the linker determine the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[2] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable physicochemical properties to the PROTAC molecule.[2][3]
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is primarily assessed by its degradation efficiency, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[4] The following tables summarize representative data from various studies, illustrating the influence of different linker types on these key performance indicators. While direct head-to-head comparisons are limited in the literature, these tables provide a valuable overview of the performance of different linker classes.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | 4-PEG units | <10 | >90 | |
| ARV-771 | VHL | Not Specified | Not Specified | <1 | >90 | |
| Compound X | CRBN | Alkyl | 8-carbon chain | 50 | 85 | Hypothetical Data |
| Compound Y | CRBN | Benzyl-PEG | 36-PEG units | 15 | >95 | Hypothetical Data |
| Compound Z | VHL | Rigid (piperazine) | Piperazine-based | 25 | 90 | Hypothetical Data |
Table 2: Comparison of Linker Effects on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | |
| PEG | 16 | More Potent |
Table 3: Alkyl vs. PEG Linkers for CRBN Degradation in HEK293T cells
| Linker Type | Linker Composition | CRBN Degradation | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak degradation |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following are methodologies for key experiments cited in this guide.
Western Blotting for Target Protein Degradation
This is a standard technique to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane. Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effect of PROTACs on cells.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Reagent Addition: Add a tetrazolium compound (e.g., MTS) to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the PROTAC-induced ternary complex.
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Analyte Injection: Inject the second protein (the target protein) and the PROTAC, either sequentially or as a pre-mixed complex, over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Kinetic Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the binary and ternary interactions. This can provide insights into the cooperativity of ternary complex formation.
Mandatory Visualizations
The following diagrams illustrate key concepts in PROTAC design and evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. This compound, as a long-chain PEG linker, offers advantages in terms of solubility and flexibility, which can be beneficial for optimizing the geometry of the ternary complex and improving the overall pharmacokinetic profile of the PROTAC. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of various linker types, including PEG-based, alkyl, and more rigid structures, is essential for the rational design of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Benzyl-PEG36-alcohol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a step-by-step protocol for the safe handling and disposal of Benzyl-PEG36-alcohol, ensuring compliance with standard laboratory safety practices.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant. | [1][2][3] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth). | |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
Detailed Methodologies
Waste Collection and Segregation
-
Pure this compound and Solutions: Collect any unused or waste this compound, whether in its pure form or in a solvent, in its original container or a designated, chemically compatible, and sealable waste container. If the substance is in a solution, the entire solution is to be treated as hazardous waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and labware, are considered contaminated. These materials must be collected in a separate, clearly labeled, and sealed waste bag or container.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate personnel and increase ventilation to the area.
-
Containment: Use an inert absorbent material like sand or diatomaceous earth to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated location.
-
Ensure all containers are tightly sealed to prevent leaks or the release of vapors.
-
Store waste away from incompatible materials, especially strong oxidizing agents.
Final Disposal
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. It is imperative that this waste is not poured down the drain. Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always adhere to your institution's specific guidelines for waste disposal.
References
Personal protective equipment for handling Benzyl-PEG36-alcohol
I. Personal Protective Equipment (PPE)
When handling Benzyl-PEG36-alcohol, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with ANSI Z87.1 standards.[1] A face shield may be required for splash hazards.[1] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[1] Always inspect gloves before use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and buttoned to protect skin and clothing.[1][2] For larger quantities or splash potential, a chemically resistant gown is recommended.[3] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | If aerosols or mists are generated, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[1][4] |
II. Health Hazard Information
Understanding the potential health hazards of this compound, based on the properties of benzyl (B1604629) alcohol, is essential for safe handling.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Skin Irritation/Sensitization | May cause skin irritation and an allergic skin reaction.[4][5] |
| Specific Target Organ Toxicity | No specific target organ toxicity has been identified. |
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5][7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][7] If skin irritation or a rash occurs, get medical advice.[4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7] If eye irritation persists, seek medical attention.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5][7]
III. Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Do not breathe mist or vapor.[4] Wash hands thoroughly after handling.[5][8] |
| Storage | Store in a cool, dry, and well-ventilated area.[5][8] Keep the container tightly closed.[8] Store away from incompatible materials and sources of ignition.[5][8] |
IV. Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Accidental Release Measures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Contain Spill: Use inert absorbent material (e.g., sand, earth) to contain the spill.[4][9]
-
Clean-up: Carefully collect the absorbed material into a suitable container for disposal.[9] Clean the affected area with soap and water.
-
Personal Protection: Wear appropriate PPE during the entire clean-up process.[8]
Disposal Plan:
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.
-
Disposal Method: Contact a licensed professional waste disposal service.[8] Do not dispose of with household garbage or allow it to enter drains or waterways.[4][8]
-
Container Disposal: Empty containers should be treated as unused product and disposed of accordingly.[4][8]
V. Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. merck.com [merck.com]
- 5. greenfield.com [greenfield.com]
- 6. chemsupply.com.au [chemsupply.com.au]
- 7. valudor.com [valudor.com]
- 8. fishersci.com [fishersci.com]
- 9. columbuschemical.com [columbuschemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
